Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKQEIHIPOHGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617714-22-4 | |
| Record name | tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Abstract
The 2-azabicyclo[2.2.2]octane framework is a key structural motif in medicinal chemistry, serving as a conformationally constrained piperidine isostere. This rigidity imparts favorable pharmacological properties, making it a valuable scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to a crucial building block within this class: tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate. We will delve into the mechanistic underpinnings and provide detailed experimental insights into three core synthetic strategies: the Dieckmann Condensation, Intramolecular Michael Addition, and Intramolecular Lactonization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important molecular scaffold in their work.
Introduction: The Significance of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane ring system has garnered significant attention in drug discovery due to its unique three-dimensional structure. By locking the piperidine ring in a rigid boat-like conformation, this bicyclic system reduces the conformational flexibility inherent in simpler cyclic amines. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability and pharmacokinetic profiles.
This compound is a particularly versatile intermediate. The ketone functionality at the C5 position provides a handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers robust protection during synthesis and can be readily removed under acidic conditions, facilitating further derivatization. The utility of this building block is highlighted by its application in the synthesis of potent antagonists for chemokine receptors such as CCR3, which are implicated in inflammatory and allergic diseases[1].
This guide will explore the most prevalent and effective methods for the synthesis of this key intermediate, providing both the theoretical framework and practical guidance necessary for its successful preparation in a laboratory setting.
Synthetic Pathways: A Comparative Overview
Three principal synthetic strategies have emerged for the construction of the this compound core:
-
Dieckmann Condensation: An intramolecular Claisen condensation of a suitably substituted piperidine diester.
-
Intramolecular Michael Addition: The conjugate addition of a nitrogen nucleophile onto an α,β-unsaturated system within the same molecule.
-
Intramolecular Lactonization: The formation of a bicyclic lactone from a cis-5-hydroxypipecolic acid derivative.
The choice of synthetic route will often depend on the availability of starting materials, desired scale, and the stereochemical requirements of the final product. The following sections will provide a detailed examination of each of these pathways.
Pathway 1: Dieckmann Condensation
The Dieckmann condensation is a classic and reliable method for the formation of five- and six-membered rings, proceeding via an intramolecular base-catalyzed cyclization of a diester to form a β-keto ester[2][3][4][5][6]. In the context of our target molecule, this involves the cyclization of a substituted N-Boc-piperidine derivative.
Retrosynthetic Analysis and Key Precursor
A logical retrosynthetic disconnection of the target molecule via a Dieckmann condensation points to a precursor such as tert-butyl 4-(2-ethoxycarbonylethyl)-3-oxopiperidine-1-carboxylate.
Synthesis of the Dieckmann Precursor
The key precursor can be synthesized from commercially available N-Boc-4-piperidone via a Michael addition with ethyl acrylate.
Experimental Protocol: Synthesis of tert-butyl 4-(2-ethoxycarbonylethyl)-4-hydroxypiperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add ethyl acrylate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Subsequent Oxidation:
The resulting tertiary alcohol must then be oxidized to the corresponding ketone. A variety of standard oxidation protocols can be employed, such as Swern oxidation or using Dess-Martin periodinane, to afford tert-butyl 4-(2-ethoxycarbonylethyl)-3-oxopiperidine-1-carboxylate.
The Dieckmann Cyclization
With the precursor in hand, the core bicyclic structure is formed through the intramolecular condensation.
Experimental Protocol: Dieckmann Cyclization
-
To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol at reflux, add a solution of tert-butyl 4-(2-ethoxycarbonylethyl)-3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol dropwise.
-
Maintain the reaction at reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully add glacial acetic acid to neutralize the excess base.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary (Dieckmann Pathway)
| Step | Reaction | Reagents | Typical Yield |
| 1 | Michael Addition | N-Boc-4-piperidone, LDA, Ethyl acrylate | 60-75% |
| 2 | Oxidation | Dess-Martin periodinane or Swern | 80-90% |
| 3 | Dieckmann Cyclization | NaOEt, Ethanol | 50-65% |
Pathway 2: Intramolecular Michael Addition
The intramolecular Michael addition offers a powerful and often stereoselective route to the 2-azabicyclo[2.2.2]octane core[7][8]. This approach involves the cyclization of a precursor containing a nitrogen nucleophile and a Michael acceptor. A common strategy employs a 1,6-dihydro-3(2H)-pyridinone derivative.
Retrosynthetic Analysis and Key Precursor
The retrosynthesis for this pathway involves disconnecting the bond formed during the Michael addition, leading back to an N-substituted dihydropyridinone.
Synthesis of the Dihydropyridinone Precursor
The synthesis of the dihydropyridinone precursor can be achieved through various methods, often starting from a substituted pyridine or piperidine derivative. A common approach involves the partial reduction of a pyridinium salt followed by functionalization.
The Intramolecular Michael Addition
The key cyclization step is typically promoted by a base, which facilitates the conjugate addition of the nitrogen atom to the α,β-unsaturated system.
Experimental Protocol: Intramolecular Michael Addition
-
Dissolve the substituted N-Boc-1,6-dihydro-3(2H)-pyridinone precursor (1.0 eq) in a suitable solvent such as THF or DMF.
-
Add a base, such as sodium hydride or potassium carbonate (1.2 eq), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
The stereochemical outcome of this reaction can often be controlled by the choice of reaction conditions and the substitution pattern of the precursor[7].
Pathway 3: Intramolecular Lactonization
An alternative and elegant approach involves the intramolecular lactonization of a cis-5-hydroxypipecolic acid derivative[9][10][11]. This method is particularly useful for accessing enantiomerically pure products if a chiral starting material is used.
Retrosynthetic Analysis and Key Precursor
This strategy relies on the formation of the bicyclic system through the creation of an ester linkage.
Synthesis and Cyclization
The synthesis often starts from a diastereomeric mixture of tert-butoxycarbonyl-5-hydroxypipecolic acid benzyl ester. Under acidic conditions and in the presence of a hydrogenation catalyst, the benzyl ester is cleaved, and the resulting carboxylic acid undergoes a spontaneous intramolecular lactonization with the cis-hydroxyl group[9][10]. The unreacted trans-isomer can be easily separated.
Experimental Protocol: Intramolecular Lactonization
-
Dissolve a diastereomeric mixture of tert-butoxycarbonyl-5-hydroxypipecolic acid benzyl ester (1.0 eq) in acetic acid.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Stir the suspension under a hydrogen atmosphere for several hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
To the resulting residue, add a dilute aqueous solution of sodium bicarbonate and extract with diethyl ether. The trans-isomer will remain in the aqueous layer as the carboxylate salt.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a white solid[9][10].
This method provides a highly stereoselective route to the bicyclic lactone, which is a close analog of the target molecule. Conversion of the lactone to the corresponding ketone can be achieved through standard synthetic transformations.
Conclusion
The synthesis of this compound is a critical step in the development of novel therapeutics that incorporate the 2-azabicyclo[2.2.2]octane scaffold. This guide has detailed three robust synthetic strategies: the Dieckmann condensation, intramolecular Michael addition, and intramolecular lactonization. Each pathway offers distinct advantages and can be selected based on the specific needs of the research program. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists working in the field of organic and medicinal chemistry.
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Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved from [Link]
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Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group - ResearchGate. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, physicochemical properties, and critical applications, with a focus on the causal reasoning behind its utility in creating sophisticated therapeutic agents.
Core Chemical Identity and Nomenclature
This compound is a chiral bicyclic compound featuring a rigid carbon framework. This rigidity is a cornerstone of its utility in medicinal chemistry, as it reduces the conformational flexibility of molecules into which it is incorporated, often leading to higher binding affinity and selectivity for biological targets.
Systematic IUPAC Name: this compound[1][2].
Common Synonyms & Abbreviations: A variety of synonyms are used in literature and commercial listings, reflecting its structure and the common tert-butoxycarbonyl (Boc) protecting group:
-
2-Boc-5-oxo-2-azabicyclo[2.2.2]octane[1]
-
2-Boc-2-azabicyclo[2.2.2]octan-5-one[1]
-
5-Oxo-2-aza-bicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester[1][2]
-
N-Boc-5-isoquinuclidone
Key Identifiers:
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this scaffold are crucial for its handling, reaction setup, and its influence on the properties of derivative compounds.
| Property | Value | Source |
| Molecular Weight | 225.28 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Boiling Point | 325.8±35.0 °C (Predicted) | [2] |
| Density | 1.139±0.06 g/cm³ (Predicted) | [2] |
| Storage | 2-8°C, sealed in dry conditions | [3][4] |
| pKa | -1.62±0.20 (Predicted) | [2] |
Spectroscopic Characterization: Spectroscopic data is essential for confirming the structure and purity of the compound during and after synthesis. Below are representative data points for stereoisomers of the title compound.
| Technique | Data | Isomer | Source |
| ¹H NMR | See detailed description below | (1R,4R) | [5][6] |
| ¹³C NMR | Carbonyl resonances (δ 170–175 ppm) validate lactone formation. | (1R,4R) | [5] |
| HRMS | [M+H]⁺ at m/z 228.1243 confirms molecular formula (C₁₁H₁₇NO₄ for a related lactone). | (1R,4R) | [5] |
-
¹H NMR Spectroscopy Insight: In the ¹H NMR spectrum of the (1R,4R) isomer, distinct signals for the bridgehead protons are typically observed between δ 2.00–2.22 ppm, which is a key indicator of the bicyclic geometry[5]. The presence of the Boc protecting group is confirmed by a characteristic singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR Spectroscopy Insight: The ¹³C NMR spectrum is notable for the carbonyl carbon resonance of the ketone, which typically appears downfield. The carbons of the Boc group also give rise to characteristic signals.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of both the ketone and the carbamate functionalities.
Synthesis Strategy: Stereocontrol and Mechanistic Considerations
The synthesis of the 2-azabicyclo[2.2.2]octane core is a well-explored area of organic chemistry. Key strategies often involve intramolecular cyclization reactions to construct the strained bicyclic system. One of the most effective methods for synthesizing the title compound and its derivatives is through an intramolecular Dieckmann-type condensation or a lactonization approach.
A prevalent synthetic route begins with cis-5-hydroxypipecolic acid derivatives. The cis configuration of the hydroxyl and carboxyl groups on the piperidine ring is crucial, as their spatial proximity facilitates an intramolecular lactonization under acidic conditions to form the bicyclic lactone[5]. This stereospecific reaction allows for the efficient separation from the corresponding trans-isomers, which are unable to cyclize due to unfavorable geometry[5].
Experimental Protocol: Synthesis of a Chiral Analog
Starting Material: A diastereomeric mixture of tert-butoxycarbonyl-L-5-hydroxypipecolic acid benzyl ester.
Step-by-Step Procedure:
-
Hydrogenolysis: The starting material (2.50 mmol) is dissolved in acetic acid (15 mL). 10% Palladium on carbon (0.25 g) is added to the solution. The suspension is stirred under a hydrogen atmosphere for 6 hours to remove the benzyl protecting group[7].
-
Filtration and Concentration: The reaction mixture is filtered to remove the Pd/C catalyst, and the filtrate is concentrated by rotary evaporation to yield a colorless oil[7].
-
Intramolecular Lactonization and Extraction: A 4% aqueous solution of NaHCO₃ is added to the residue. This step neutralizes the acetic acid and induces the intramolecular lactonization of the cis-isomer. The mixture is then extracted with diethyl ether (3 x 20 mL)[7]. The desired bicyclic product, being more hydrophobic, preferentially partitions into the organic layer, while the unreacted trans-isomer remains in the aqueous phase.
-
Purification: The combined organic layers are dried and concentrated to yield the final product[7]. Further purification can be achieved by crystallization, for example, through slow vapor diffusion of hexane into an ethyl acetate solution of the compound[5].
Mechanistic Pathway: Dieckmann-Analogous Cyclization
The formation of the 2-azabicyclo[2.2.2]octane ring system can be rationalized through a Dieckmann-analogous cyclization. This base-catalyzed intramolecular condensation of a diester is a powerful method for forming five- and six-membered rings[8]. In the context of our target molecule, a suitably substituted piperidine derivative undergoes intramolecular cyclization to form the second ring of the bicyclic system. The reaction proceeds via the formation of an enolate, which then attacks an ester group within the same molecule, leading to the formation of a β-keto ester after a final protonation step.
Caption: Dieckmann-analogous cyclization workflow for the synthesis of the 2-azabicyclo[2.2.2]octane core.
Applications in Drug Development: A Scaffold of Privilege
The 2-azabicyclo[2.2.2]octane framework, also known as isoquinuclidine, is considered a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise positioning of pharmacophoric groups in space, which can lead to enhanced potency and selectivity for a given biological target. This is in contrast to more flexible aliphatic chains or rings, which can adopt multiple conformations, some of which may be inactive or bind to off-target proteins.
Role as a Key Intermediate for CCR3 Antagonists
A significant application of this compound is as a crucial reactant in the design and synthesis of C-C chemokine receptor type 3 (CCR3) antagonists[2]. CCR3 is a key receptor involved in the recruitment of eosinophils, a type of white blood cell implicated in inflammatory diseases such as asthma[9]. By blocking the CCR3 receptor, the inflammatory cascade driven by eosinophils can be inhibited.
The synthesis of these antagonists often involves the modification of the ketone at the C5 position of the 2-azabicyclo[2.2.2]octane core. The rigid bicyclic structure serves as a central scaffold to which other functional groups, responsible for binding to the receptor, are attached. A general synthetic scheme described in the patent literature for related compounds involves the conversion of a 5-hydroxy-2-azabicyclo[2.2.2]octane derivative, which can be obtained from the title compound via reduction of the ketone, into the final antagonist molecules[9].
Caption: Generalized workflow for the application of the title compound in the synthesis of CCR3 antagonists.
A Versatile Building Block in Organic Synthesis
Beyond its role in CCR3 antagonist development, this compound serves as a versatile building block for a wide range of complex molecules. The ketone functionality can be transformed into a variety of other groups, and the Boc-protected nitrogen can be deprotected and further functionalized. This allows for the introduction of diverse substituents and the construction of libraries of compounds for high-throughput screening in drug discovery programs. Its use as a building block for protein degraders has also been noted, highlighting its relevance in emerging therapeutic modalities.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule of significant interest to the scientific and drug development communities. Its rigid, three-dimensional structure makes it a privileged scaffold for the design of potent and selective therapeutic agents. A firm understanding of its synthesis, particularly stereoselective methods, and its chemical reactivity is essential for leveraging its full potential in medicinal chemistry. As research into complex diseases continues, the demand for sophisticated and well-characterized building blocks like this will undoubtedly grow, solidifying its place as a cornerstone of modern drug discovery.
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Moriguchi, T., Krishnamurthy, S., Arai, T., & Tsuge, A. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Moriguchi-Krishnamurthy/321855a80577546a393f9b7762f2f75d319c5401]([Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of C₁₂H₁₉NO₃
Abstract
The molecular formula C₁₂H₁₉NO₃ represents a multitude of isomers, each with unique chemical and pharmacological properties. Unambiguous structural elucidation is therefore a cornerstone of chemical research and drug development. This technical guide provides an in-depth, methodology-focused exploration of how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy leads to the definitive structural confirmation of a compound with this formula. Using the well-characterized bronchodilator Terbutaline as a representative example, this document moves beyond mere data presentation. It delves into the causality behind experimental choices and demonstrates how these analytical techniques form a self-validating system for structural verification, providing researchers with a robust framework for their own investigations.
The Analytical Imperative: From Molecular Formula to Confirmed Structure
In drug development and chemical synthesis, a simple molecular formula is merely the starting point of an investigation. The constitutional and stereoisomeric possibilities are vast, and a failure to precisely identify the correct structure can lead to critical errors in assessing efficacy, toxicity, and reactivity. The formula C₁₂H₁₉NO₃, for instance, could represent compounds with vastly different functional groups and connectivity. Spectroscopic analysis is the principal means by which we navigate this complexity.
This guide is structured to mirror the logical workflow of a structural elucidation project. We begin with Mass Spectrometry to determine the precise molecular weight and elemental composition. We then employ Infrared Spectroscopy to identify the key functional groups present. Finally, we use the unparalleled resolving power of Nuclear Magnetic Resonance to map the precise connectivity of every atom, leading to an unequivocal structural assignment.
For this guide, we will focus on Terbutaline (5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol), a selective beta-2 adrenergic agonist.[1] Its well-documented spectroscopic data provides an ideal foundation for demonstrating this integrated analytical approach.
Mass Spectrometry (MS): The First Gatekeeper
2.1 Principle and Expertise: Establishing the Elemental Foundation
Mass spectrometry is the initial and most crucial step in structural analysis.[2][3] Its primary role is to provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the ionized molecule. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure mass to several decimal places.[4][5] This level of precision allows for the determination of a unique elemental composition, effectively ruling out thousands of other potential formulas that might share the same nominal mass.[6] For a molecule like Terbutaline, confirming the C₁₂H₁₉NO₃ formula is the first critical checkpoint.
2.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte (approx. 0.1 mg/mL) is prepared in a suitable solvent, typically methanol or acetonitrile/water.
-
Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like Terbutaline as it is a "soft" ionization technique that typically keeps the molecule intact.[2] The analysis is run in positive ion mode to generate the protonated molecule, [M+H]⁺.
-
Mass Analysis: The ions are introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[7]
-
Data Acquisition: The instrument scans a relevant m/z range (e.g., 100-500 amu) to detect the parent ion and any significant fragments.
-
Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy (typically < 5 ppm).
2.3 Data Analysis & Interpretation for Terbutaline
The HRMS spectrum of Terbutaline will show a prominent peak for the protonated molecule [M+H]⁺. The experimentally measured m/z value is compared against the theoretical exact mass.
| Parameter | Theoretical Value | Typical Experimental Value |
| Molecular Formula | C₁₂H₁₉NO₃ | N/A |
| Exact Mass | 225.1365 | N/A |
| [M+H]⁺ Ion (m/z) | 226.1438 | 226.1437 |
Table 1: High-Resolution Mass Spectrometry data for Terbutaline.[8][9]
The close agreement between the theoretical and experimental m/z for the [M+H]⁺ ion confirms the elemental composition as C₁₂H₁₉NO₃. Furthermore, tandem MS (MS/MS) experiments can be performed, where the parent ion (m/z 226.1) is isolated and fragmented.[10] Key fragments for Terbutaline include the loss of the tert-butyl group and cleavage of the side chain, providing initial clues about the compound's substructures.[8]
2.4 Workflow for MS Analysis
Caption: Workflow for HRMS-based formula confirmation.
Infrared (IR) Spectroscopy: Probing the Functional Groups
3.1 Principle and Expertise: A Vibrational Fingerprint
While MS confirms what atoms are present, IR spectroscopy begins to tell us how they are connected by identifying the functional groups within the molecule. Covalent bonds vibrate at specific frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, and this absorption is detected by the spectrometer.[11] For Terbutaline, we expect to see characteristic absorptions for hydroxyl (O-H), amine (N-H), aromatic (C=C and C-H), and aliphatic (C-H) groups.
3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[12][13]
-
Background Scan: A background spectrum of the clean ATR crystal (typically diamond or zinc selenide) is recorded.[14] This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A built-in press is used to ensure firm, uniform contact between the sample and the crystal.[12] This is critical for obtaining a high-quality spectrum.
-
Sample Scan: The sample is scanned (typically 16-32 scans are co-added to improve signal-to-noise) over the mid-IR range (4000-400 cm⁻¹).[15]
-
Data Processing: The final spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
3.3 Data Analysis & Interpretation for Terbutaline
The IR spectrum of Terbutaline provides a clear signature of its key functional groups.
| **Wavenumber (cm⁻¹) ** | Vibration Type | Functional Group Implication |
| 3500 - 3200 (broad) | O-H stretch | Phenolic and alcoholic hydroxyl groups. The broadness is due to hydrogen bonding.[16][17] |
| 3300 - 3100 (medium) | N-H stretch | Secondary amine. |
| 3100 - 3000 (weak) | sp² C-H stretch | Aromatic ring protons.[18] |
| 2980 - 2850 (strong) | sp³ C-H stretch | Aliphatic groups (tert-butyl, ethyl side chain). |
| 1610 - 1580 (medium) | C=C stretch | Aromatic ring.[18] |
| ~1220 (strong) | C-O stretch | Phenolic C-O bond.[16] |
Table 2: Key Infrared Absorptions for Terbutaline.[19][20][21]
The presence of the very broad O-H band, combined with the N-H, aromatic C-H, and aliphatic C-H stretches, strongly supports the proposed structure over other isomers that might contain, for example, ester or ketone functionalities, which would show intense C=O stretches around 1700 cm⁻¹.[22]
3.4 Workflow for IR Functional Group Analysis
Caption: Workflow for ATR-IR functional group identification.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Map
4.1 Principle and Expertise: Resolving Atomic Connectivity
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[23] It provides detailed information about the chemical environment, number, and connectivity of atoms, primarily ¹H (proton) and ¹³C. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a complete atomic map of the molecule can be assembled.[24]
4.2 ¹H NMR Spectroscopy
¹H NMR provides a quantitative count of the different types of protons and their neighboring protons.
4.2.1 Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[25] DMSO-d₆ is often chosen for its ability to dissolve polar compounds without exchanging with labile O-H and N-H protons.
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument then locks onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to maximize homogeneity and resolution.[26]
-
Acquisition: A standard proton experiment is run. Key parameters include the spectral width (~12 ppm), acquisition time (~2-4s), and relaxation delay (1-5s).[27] Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.
4.2.2 Data Analysis & Interpretation for Terbutaline (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 | Doublet (d) | 2H | H-4, H-6 | Aromatic protons ortho to the side chain.[28] |
| ~6.8 | Triplet (t) | 1H | H-2 | Aromatic proton meta to the side chain.[18] |
| ~4.9 | Triplet (t) | 1H | CH-OH | Methine proton adjacent to OH and the aromatic ring. |
| ~3.1 | Doublet (d) | 2H | CH₂-N | Methylene protons adjacent to the nitrogen. |
| ~1.3 | Singlet (s) | 9H | C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. |
Table 3: ¹H NMR Data for Terbutaline. Note: O-H and N-H protons often exchange with D₂O and may not be visible. Shifts are approximate.[25][29]
The integration values (2H, 1H, 1H, 2H, 9H) perfectly match the 15 non-exchangeable protons in the molecule. The singlet for 9 protons is a classic signature of a tert-butyl group. The distinct aromatic signals and their splitting patterns confirm the 1,3,5-trisubstituted benzene ring.
4.3 ¹³C NMR Spectroscopy
¹³C NMR reveals the number of unique carbon environments in the molecule.
4.3.1 Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, but with key differences:
-
Pulse Program: A proton-decoupled sequence is used, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line.
-
Spectral Width: A much wider spectral width is required (~220 ppm).
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), many more scans (e.g., 1024 or more) are needed to achieve a good signal-to-noise ratio.[23]
4.3.2 Data Analysis & Interpretation for Terbutaline
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C-3, C-5 | Aromatic carbons bonded to hydroxyl groups. |
| ~145 | C-1 | Aromatic carbon bonded to the side chain. |
| ~115 | C-4, C-6 | Aromatic CH carbons. |
| ~105 | C-2 | Aromatic CH carbon. |
| ~72 | CH-OH | Carbon bearing the hydroxyl group. |
| ~55 | C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~48 | CH₂-N | Methylene carbon. |
| ~28 | C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Table 4: Predicted ¹³C NMR Data for Terbutaline. Shifts are approximate.[28][30]
The spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the symmetric molecule, confirming the structure proposed by ¹H NMR and IR.
Integrated Spectroscopic Analysis: A Self-Validating Conclusion
Caption: Logical integration of spectroscopic data for structural elucidation.
The HRMS data locks in the elemental formula. The IR data confirms the presence of hydroxyl, amine, and aromatic functionalities, ruling out other isomeric functional groups. The ¹H and ¹³C NMR data then provide the definitive, high-resolution map of how those atoms and functional groups are pieced together, confirming the connectivity of the tert-butyl group, the ethylamino alcohol side chain, and the specific 1,3,5-substitution pattern on the resorcinol (1,3-dihydroxybenzene) ring. Together, they leave no doubt as to the identity of the compound being Terbutaline.
Conclusion
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A Comprehensive Technical Guide to tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Executive Summary: This guide provides an in-depth analysis of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, a key synthetic intermediate in medicinal chemistry. We will explore its fundamental physicochemical properties, structural characteristics, synthesis methodologies, and critical applications in drug discovery, particularly its role as a versatile building block for complex molecular architectures and targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this valuable compound.
Introduction: The Value of Constrained Scaffolds
In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. These rigid molecular frameworks reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The azabicyclo[2.2.2]octane core is a prime example of such a scaffold, serving as a bioisostere for piperidine and other cyclic amines but with a fixed, chair-like conformation.
Its rigid structure allows for precise, three-dimensional positioning of functional groups, enabling chemists to meticulously probe the pharmacophore space of a target protein. The introduction of a ketone functionality and a tert-butoxycarbonyl (Boc) protecting group, as seen in This compound , transforms this simple scaffold into a highly versatile and strategically important building block for synthesizing complex, high-value molecules.[1][2]
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and development.
Molecular Identity
The compound is unambiguously identified by the following key parameters:
-
Chemical Name: this compound[3]
-
Synonyms: 2-Boc-2-azabicyclo[2.2.2]octan-5-one, 5-Oxo-2-aza-bicyclo[2.2.2]octane-2-carboxylic acid tert-butyl ester[4][5][6]
Structural Features
The molecule's structure features a bicyclic system with a nitrogen atom at the 2-position, protected by a Boc group, and a ketone at the 5-position. This arrangement provides two key points for chemical modification: the nitrogen (after deprotection) and the carbonyl carbon.
Caption: 2D representation of this compound.
Physicochemical Data
The key quantitative properties of the molecule are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉NO₃ | [3][4][7][8] |
| Molecular Weight | 225.28 g/mol | [4][5] |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 325.8 ± 35.0 °C | [6] |
| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [6] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [4] |
| LogP | 1.975 | [9] |
Spectroscopic Characterization
While specific spectra should be obtained for each batch, the expected spectroscopic data are as follows:
-
¹H NMR: The spectrum would be complex due to the bicyclic nature of the molecule, showing multiplets for the bridgehead and methylene protons. A characteristic singlet integrating to 9 protons around 1.4-1.5 ppm would correspond to the tert-butyl group of the Boc protector.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ketone (around 200-210 ppm), the carbamate carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons (~28 ppm), in addition to the signals for the bicyclic core carbons.
-
IR Spectroscopy: Key stretches would include a strong absorption for the ketone C=O group (~1720-1740 cm⁻¹) and the carbamate C=O group (~1680-1700 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecule.[10][11][12] Common fragments would correspond to the loss of the Boc group or isobutylene. Spectroscopic data can typically be requested from suppliers.[9][13]
Synthesis and Reactivity
The synthesis of this building block is a multi-step process that requires careful control of stereochemistry and reaction conditions.
Representative Synthesis Protocol
The synthesis often involves the construction of a substituted piperidine ring followed by an intramolecular cyclization. The following represents a generalized, authoritative approach based on established chemical principles for similar structures.[10][11][12]
Expertise & Rationale: The choice of a Diels-Alder reaction is a classic and efficient method for constructing the bicyclic core. The Boc group is used not only to protect the nitrogen but also to modulate its reactivity and solubility. The final oxidation is a standard transformation to install the key ketone functionality.
-
Step 1: N-Protection of a Dienophile. A suitable nitrogen-containing dienophile is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This ensures the nitrogen does not interfere with the subsequent cycloaddition.
-
Step 2: Diels-Alder Cycloaddition. The N-Boc protected dienophile is reacted with a suitable diene (e.g., 1,3-cyclohexadiene) under thermal conditions to form the azabicyclo[2.2.2]octene core. This [4+2] cycloaddition is highly efficient for forming the bicyclic system.
-
Step 3: Ozonolysis or Oxidation of the Alkene. The double bond in the newly formed ring is cleaved, typically via ozonolysis followed by a reductive workup, or through dihydroxylation followed by oxidative cleavage to yield a dialdehyde or related species.
-
Step 4: Intramolecular Cyclization/Ketonization. The intermediate from the previous step is treated with acid or base to facilitate an intramolecular aldol-type condensation or a related cyclization to form the 5-oxo-azabicyclo[2.2.2]octane skeleton.
-
Step 5: Purification. The final product is purified using column chromatography on silica gel to yield this compound as a solid.
Trustworthiness through Self-Validation: Each step of this protocol can be validated. The completion of the Boc protection (Step 1) is easily monitored by TLC and confirmed by NMR. The success of the Diels-Alder reaction (Step 2) is confirmed by the disappearance of starting materials and the appearance of a new set of signals in the NMR corresponding to the bicyclic product. The final product's identity and purity are confirmed by a full suite of analytical techniques (NMR, MS, HPLC), ensuring the material is suitable for subsequent, often GMP-regulated, synthetic campaigns.
Caption: Generalized workflow for the synthesis of the target compound.
Key Reactions
The true utility of this compound lies in its reactivity. The ketone can be subjected to a variety of transformations:
-
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminium hydride (LiAlH₄).[14] This introduces a new stereocenter and a hydroxyl group for further functionalization.
-
Reductive Amination: Reaction with an amine under reducing conditions (e.g., NaBH(OAc)₃) can install a substituted amino group at the 5-position, a common strategy in medicinal chemistry to introduce basic centers and vectors for further elaboration.
-
Wittig Reaction: The carbonyl can be converted to an alkene, providing a scaffold for further modifications.
Applications in Drug Discovery and Development
This building block is not an end-product but a critical starting point for molecules with significant therapeutic potential.
Role as a Versatile Synthetic Intermediate
The rigid bicyclic core combined with the ketone and protected amine functionalities makes it an ideal starting material for creating libraries of complex molecules.[1] Its structure allows for the controlled introduction of diversity elements in a well-defined three-dimensional space.
Application in the Synthesis of CCR3 Antagonists
The compound has been identified as a useful reactant for the design and synthesis of C-C chemokine receptor 3 (CCR3) antagonists.[6] CCR3 is a target of interest for inflammatory diseases, including asthma. The azabicyclo[2.2.2]octane core serves as a rigid scaffold to present the necessary pharmacophoric elements for potent and selective binding to the receptor.
Utility as a Protein Degrader Building Block
More recently, this molecule has found use as a building block for protein degraders.[7] Targeted Protein Degradation (TPD) is a novel therapeutic modality that uses bifunctional molecules (like PROTACs) to eliminate disease-causing proteins. The azabicyclo[2.2.2]octane scaffold can serve as a rigid linker component or as part of the ligand that binds to the target protein or the E3 ligase.
Case Study: Intermediate in Novel Pharmaceutical Compounds
A U.S. Patent (US10858352B2) describes the use of this compound as an intermediate in the synthesis of novel pharmaceutical compounds.[14] In one example, the ketone is reduced with lithium aluminium hydride to the corresponding alcohol, which is then further elaborated into more complex structures intended for therapeutic use.[14] This highlights its practical application in the development pipelines of pharmaceutical research.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and ensure the safety of personnel.
Safety and Hazard Information
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation[5]
-
H335: May cause respiratory irritation[5]
The signal word is "Warning," and the corresponding pictogram is GHS07 (exclamation mark). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Recommended Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperatures range from room temperature to 2-8°C for long-term stability.[4]
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Ensure all chemical waste is disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its conformationally rigid scaffold, combined with strategically placed functional groups, provides a reliable and versatile platform for the synthesis of novel therapeutics. From its use in developing CCR3 antagonists to its emerging role in targeted protein degradation, this building block continues to facilitate the exploration of new chemical space and the development of next-generation medicines. Its well-defined properties and predictable reactivity underscore its value and ensure its continued use in research and development laboratories worldwide.
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SciSpace. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. [Link]
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ResearchGate. Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]
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Semantic Scholar. Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo. [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Kim-Park/44d1877995f5145b23e8f85f573d81b212f45142]([Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of the 2-Azabicyclo[2.2.2]octane Core
Abstract
The 2-azabicyclo[2.2.2]octane, also known as the isoquinuclidine core, stands as a pivotal structural motif in the landscape of natural products and medicinal chemistry. Its rigid, bicyclic framework imparts unique conformational constraints and stereochemical arrangements, making it an attractive scaffold for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of this crucial core structure. It delves into the seminal synthetic strategies that have enabled its widespread application, from classic intramolecular cyclizations to modern cycloaddition reactions. Furthermore, this guide explores the prevalence of the 2-azabicyclo[2.2.2]octane core in both nature's pharmacopeia and rationally designed synthetic agents, offering a detailed look at their biological activities and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this enduring and versatile heterocyclic system.
A Historical Perspective: The Genesis of the Isoquinuclidine Core
The story of the 2-azabicyclo[2.2.2]octane core begins in the early 20th century, a period of burgeoning exploration in alkaloid chemistry. The first documented synthesis of this fundamental bicyclic system was achieved by Clemo and Metcalfe in 1937 .[1] Their pioneering work laid the groundwork for what would become a rich and diverse field of synthetic chemistry centered around this unique scaffold.
The isoquinuclidine ring system is a common structural feature in a variety of natural products, most notably the Iboga-type indole alkaloids.[2] These complex molecules, such as ibogaine and catharanthine , possess a wide range of intriguing biological properties, which has spurred significant interest in the synthesis of the core 2-azabicyclo[2.2.2]octane structure.[2] The development of synthetic routes to isoquinuclidines has been crucial not only for accessing these natural products but also for creating novel analogs with tailored pharmacological profiles.
Foundational Synthetic Strategies: Building the Bicyclic Core
The construction of the 2-azabicyclo[2.2.2]octane framework has been approached through several elegant and powerful synthetic methodologies. These strategies often leverage intramolecular reactions to forge the characteristic bridged structure.
The Hofmann-Löffler-Freytag Reaction: A Radical Approach to Cyclization
One of the classic methods for synthesizing pyrrolidines and piperidines, the Hofmann-Löffler-Freytag reaction, can be adapted to construct the 2-azabicyclo[2.2.2]octane core.[3][4][5] This reaction proceeds through a free radical mechanism, initiated by the homolytic cleavage of an N-halogenated amine in the presence of acid and heat or UV light.[3][4][5]
The key step involves an intramolecular 1,5-hydrogen atom transfer, where the nitrogen-centered radical cation abstracts a hydrogen atom from a delta-carbon.[4] The resulting carbon-centered radical then propagates the chain by abstracting a halogen atom, leading to a δ-haloamine. Subsequent intramolecular nucleophilic substitution under basic conditions yields the final cyclized product.[4]
Mechanism of the Hofmann-Löffler-Freytag Reaction
Caption: The Hofmann-Löffler-Freytag reaction pathway.
The Diels-Alder Reaction: A Convergent and Stereocontrolled Approach
The [4+2] cycloaddition, or Diels-Alder reaction, is arguably the most powerful and widely employed method for the synthesis of the 2-azabicyclo[2.2.2]octane core. This reaction involves the concerted cycloaddition of a conjugated diene, typically a 1,2-dihydropyridine, with a dienophile (an alkene or alkyne).[6]
The power of the Diels-Alder reaction lies in its ability to rapidly construct the bicyclic ring system with a high degree of stereocontrol. The reaction is facilitated by the use of electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[6] The use of chiral auxiliaries or chiral Lewis acid catalysts can enable the asymmetric synthesis of enantiomerically enriched isoquinuclidines.[2]
General Diels-Alder Synthesis of the Isoquinuclidine Core
Caption: A simplified workflow of the Diels-Alder reaction.
The 2-Azabicyclo[2.2.2]octane Core in Nature and Medicine
The rigid and defined three-dimensional structure of the 2-azabicyclo[2.2.2]octane core makes it a privileged scaffold in medicinal chemistry. Its presence in numerous natural products with potent biological activities has inspired the development of a plethora of synthetic derivatives with therapeutic potential.
Natural Products
The isoquinuclidine motif is a cornerstone of the Iboga family of alkaloids, which are found in the West African shrub Tabernanthe iboga.
-
Ibogaine : This psychoactive indole alkaloid has garnered significant attention for its potential in treating substance use disorders, particularly opioid addiction.[7] It is known to interact with multiple neurotransmitter systems.
-
Catharanthine : Another prominent Iboga alkaloid, catharanthine is a key biosynthetic precursor to the potent anticancer agents vinblastine and vincristine.[8] It also exhibits a range of biological activities, including inhibition of nicotinic acetylcholine receptors.
Synthetic Derivatives in Drug Discovery
The versatility of the 2-azabicyclo[2.2.2]octane scaffold has been exploited to develop a wide array of synthetic compounds targeting various diseases.
-
Analgesics : Analogs of prodine-type analgesics incorporating the 2-azabicyclo[2.2.2]octane nucleus have shown significant analgesic activity. For example, 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane demonstrated a potent analgesic effect with an ED50 of 3.1 mg/kg.[9]
-
γ-Secretase Inhibitors : Derivatives of 2-azabicyclo[2.2.2]octane have been developed as selective inhibitors of presenilin-1 (PSEN1), a key component of the γ-secretase complex implicated in Alzheimer's disease.[10]
-
ELOVL6 Inhibitors : Novel 2-azabicyclo[2.2.2]octane derivatives have been synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6), a potential target for metabolic diseases.[11]
| Compound/Analog Class | Biological Target/Activity | Representative Data |
| Ibogaine Analogs | Treatment of Substance Use Disorders | TBG (Tabernanthalog) is a non-hallucinogenic analog with reduced cardiotoxicity (hERG IC50 >100 µM vs 1 µM for ibogaine)[12][13] |
| Catharanthine Derivatives | Anticancer (precursor to Vinblastine/Vincristine) | Vinblastine and vincristine are potent tubulin inhibitors used in chemotherapy[14] |
| Prodine Analogs | Analgesic (Opioid Receptors) | 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane: ED50 = 3.1 mg/kg[9] |
| Sulfonamide Derivatives | γ-Secretase (PSEN1) Inhibition | Potent inhibitors with IC50 values in the nanomolar range for the PSEN1-APH1B complex[10] |
| ELOVL6 Inhibitors | Fatty Acid Elongase 6 Inhibition | Orally available, potent, and selective inhibitors identified from screening efforts[11] |
Experimental Protocol: Asymmetric Diels-Alder Synthesis of a Chiral Isoquinuclidine Derivative
This section provides a detailed, step-by-step methodology for the asymmetric Diels-Alder reaction of a 1,2-dihydropyridine with a chiral dienophile, a common and effective method for producing enantiomerically enriched 2-azabicyclo[2.2.2]octane derivatives.[2]
Objective: To synthesize a chiral 2-azabicyclo[2.2.2]octane derivative via a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
1-Phenoxycarbonyl-1,2-dihydropyridine (Diene)
-
N-acryloyl-(1S)-2,10-camphorsultam (Chiral Dienophile)
-
Titanium tetrachloride (TiCl₄) (Lewis Acid)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, syringes, chromatography column, etc.)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-acryloyl-(1S)-2,10-camphorsultam (1.0 eq).
-
Dissolve the dienophile in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Lewis Acid and Diene:
-
Slowly add titanium tetrachloride (1.3 eq) to the cooled solution via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, prepare a solution of 1-phenoxycarbonyl-1,2-dihydropyridine (1.2 eq) in anhydrous dichloromethane.
-
Add the diene solution dropwise to the reaction mixture at -78 °C over a period of 15 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral 2-azabicyclo[2.2.2]octane derivative.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry, and determination of diastereomeric excess by chiral HPLC or NMR analysis).
-
Conclusion and Future Outlook
The 2-azabicyclo[2.2.2]octane core has proven to be a remarkably enduring and versatile scaffold in the fields of natural product synthesis and medicinal chemistry. From its initial synthesis to its central role in complex alkaloids and rationally designed therapeutic agents, the isoquinuclidine framework continues to inspire new synthetic methodologies and drug discovery efforts. The ongoing development of novel, efficient, and stereoselective methods for the construction of this core will undoubtedly lead to the discovery of new bioactive molecules with the potential to address a wide range of human diseases. The rich history and continued relevance of the 2-azabicyclo[2.2.2]octane core underscore its importance as a fundamental building block in the ongoing quest for new medicines.
References
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Hofmann-Loffler-Freytag Reaction. (n.d.). Retrieved from [Link]
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Hofmann–Löffler reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis and Chemistry of Ibogaine. (n.d.). Retrieved from [Link]
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The Iboga Enigma. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential - PMC. (2021, June 9). Retrieved from [Link]
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Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes - PMC. (2014, March 12). Retrieved from [Link]
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What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PubMed Central. (n.d.). Retrieved from [Link]
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A non-hallucinogenic psychedelic analogue with therapeutic potential - eScholarship. (2020, December 10). Retrieved from [Link]
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Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health. (n.d.). Retrieved from [Link]
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An efficient synthesis of chiral isoquinuclidines by Diels‑Alder reaction using Lewis acid catalyst - CORE. (n.d.). Retrieved from [Link]
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Diels-Alder Reaction. (n.d.). Retrieved from [Link]
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2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed. (n.d.). Retrieved from [Link]
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Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi - Lirias. (n.d.). Retrieved from [Link]
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Hofmann-Loeffler-Freytag reaction - Vive Chemistry - WordPress.com. (2012, November 2). Retrieved from [Link]
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Phytochemicals Derived from Catharanthus roseus and Their Health Benefits - MDPI. (2020, December 21). Retrieved from [Link]
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Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT3 ligands | Request PDF. (2025, August 5). Retrieved from [Link]
-
CHEM-333: Lab experiment 11: The Diels-Alder Reaction:. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
ASYMMETRIC SYNTHESIS OF ISOQUINUCLIDINE BY DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE AND CHIRAL DIENOPHILE UTILIZING A CHIRAL LEWIS ACID (Dedicated to Dr. Albert Padwa on his 75th birthday) | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Experiment 2 DIELS ALDER REACTION. (n.d.). Retrieved from [Link]
-
2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
New derivatives of catharanthine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Bioactive compounds of Catharanthus roseus L. and their role in modern pharmacotherapy. (n.d.). Retrieved from [Link]
-
Insilico Screening of Bioactive Compounds Derived from Catharanthus Roseus against Anticancer Activity - IJARIIT. (n.d.). Retrieved from [Link]
-
Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
-
The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved from [Link]
-
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azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesi - University of Alberta. (2005, October 28). Retrieved from [Link]
-
Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Methodological & Application
The Strategic Utility of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate in Modern Organic Synthesis
Abstract
This comprehensive guide delves into the synthetic applications of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, a versatile building block in contemporary organic synthesis. Its rigid bicyclic framework and strategically placed functional groups make it a valuable precursor for a diverse array of complex molecules, particularly in the realm of medicinal chemistry. This document provides an in-depth analysis of its synthesis, characterization, and key applications, complete with detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and development.
Introduction: A Scaffold of Significance
The 2-azabicyclo[2.2.2]octane core, also known as isoquinuclidine, is a prominent structural motif in numerous natural products and pharmacologically active compounds. Its conformational rigidity provides a well-defined three-dimensional orientation for appended functional groups, a crucial feature for optimizing interactions with biological targets. The introduction of a carbonyl group at the C5 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, as seen in this compound ( 1 ), enhances its utility as a synthetic intermediate. The Boc group offers robust protection under various reaction conditions while being readily removable under acidic conditions, and the ketone functionality serves as a versatile handle for a wide range of chemical transformations.
This guide will explore the primary synthetic routes to this valuable building block and detail its application in key synthetic transformations, including reductions, reductive aminations, and olefination reactions.
Synthesis of the Bicyclic Ketone Scaffold
The construction of the 2-azabicyclo[2.2.2]octane ring system can be achieved through several strategic approaches. Among the most effective is the intramolecular Dieckmann condensation.[1][2] This powerful carbon-carbon bond-forming reaction is ideally suited for the formation of five- and six-membered rings.[2][3]
Retrosynthetic Analysis and Forward Synthesis
A logical retrosynthetic disconnection of the target molecule 1 points to a suitably substituted piperidine derivative as a key precursor. Specifically, a diester such as 2 can undergo an intramolecular Dieckmann condensation to furnish the β-keto ester 3 , which upon hydrolysis and decarboxylation, would yield the desired bicyclic ketone. The forward synthesis, therefore, involves the preparation of this piperidine diester followed by the key cyclization step.
Caption: Retrosynthetic approach for the target molecule.
Protocol: Synthesis via Dieckmann Condensation
This protocol is adapted from established procedures for Dieckmann condensations to form cyclic β-keto esters.[1][3]
Materials:
-
Appropriately substituted N-Boc-piperidine diester precursor
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-Boc-piperidine diester (1.0 eq) in anhydrous toluene, add sodium hydride (2.5 eq) under an inert atmosphere (e.g., argon).
-
Carefully add a catalytic amount of anhydrous methanol to initiate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude β-keto ester.
-
For hydrolysis and decarboxylation, treat the crude β-keto ester with aqueous HCl and heat to reflux.
-
After cooling, neutralize the solution and extract the product with a suitable organic solvent.
-
Purify the final product, this compound, by silica gel column chromatography.
Characterization of this compound
The structural integrity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol [4] |
| Appearance | Solid[5] |
| IUPAC Name | This compound[4] |
| CAS Number | 617714-22-4[4] |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC1CC2=O[4] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm) and the protons of the bicyclic core.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the ketone carbonyl at approximately 208-210 ppm, the carbamate carbonyl around 154 ppm, and the quaternary and methine carbons of the tert-butyl group and the bicyclic system.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the ketone carbonyl (around 1730 cm⁻¹) and the urethane carbonyl (around 1690 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak or a protonated molecular ion peak consistent with the molecular formula.
Applications in Organic Synthesis
The ketone functionality of this compound is a gateway to a multitude of synthetic transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Reduction to the Corresponding Alcohol
The reduction of the ketone provides access to the corresponding 5-hydroxy-2-azabicyclo[2.2.2]octane derivative, a valuable intermediate for the synthesis of various biologically active molecules.
Caption: Reduction of the bicyclic ketone.
This protocol is based on a procedure described in the patent literature for the reduction of the title compound.[6]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.
-
Carefully add a solution of LiAlH₄ (1.5 eq) in THF dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the sequential and careful addition of water (x mL per x g of LAH), followed by 15% aqueous NaOH (x mL per x g of LAH), and then water again (3x mL per x g of LAH).[7]
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Add anhydrous MgSO₄ and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
Reductive Amination
Reductive amination of the ketone allows for the introduction of nitrogen-containing substituents at the C5 position, a common strategy in the development of novel therapeutics.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
Procedure:
-
To a solution of the ketone (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent, add a dehydrating agent such as titanium(IV) isopropoxide.
-
Stir the mixture at room temperature to facilitate imine/enamine formation.
-
Add a suitable reducing agent, such as NaBH₄ or STAB, in portions.
-
Continue stirring until the reaction is complete as indicated by TLC.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Wittig Olefination
The Wittig reaction provides a powerful method for converting the ketone into an exocyclic alkene, introducing a carbon-carbon double bond that can be further functionalized.[8][9][10]
Caption: Wittig olefination of the bicyclic ketone.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution back to 0 °C and add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to remove triphenylphosphine oxide.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its robust and stereochemically defined scaffold, coupled with the synthetic handles of a ketone and a Boc-protected amine, provides a reliable platform for the construction of complex molecular targets. The protocols detailed herein offer a practical guide for the synthesis and derivatization of this important intermediate, empowering researchers to explore new frontiers in medicinal chemistry and drug development.
References
-
Dieckmann Condensation | NROChemistry. (n.d.). Retrieved from [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. (2014). ResearchGate. Retrieved from [Link]
-
Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914.
-
2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. (2001). ResearchGate. Retrieved from [Link]
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Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. (2016). NIH. Retrieved from [Link]
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Dieckmann Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]
-
Wittig Reaction. (n.d.). gChem Global. Retrieved from [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. Retrieved from [Link]
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Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2024). RSC Advances. Retrieved from [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction Of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
-
Strong Reductions using Lithium Aluminum Hydride (LAH). (2018, January 21). YouTube. Retrieved from [Link]
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Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. (2014). SciSpace. Retrieved from [Link]
-
S. Saito. (n.d.). Since the reactivity order of ligands attached to aluminum is roughly estimated to be hy- dride > alkynyl > vinyl. Retrieved from [Link]
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Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). (2021, April 26). YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of tert-Butyl 5-Oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Introduction: The Versatile 2-Azabicyclo[2.2.2]octane Scaffold in Medicinal Chemistry
The 2-azabicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in the field of drug discovery. Its constrained conformation allows for the precise spatial orientation of substituents, making it an attractive bioisostere for commonly observed motifs like piperidine and pyridine in biologically active molecules. This structural rigidity can lead to enhanced binding affinity and selectivity for pharmacological targets. The title compound, tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, is a key intermediate, offering a reactive ketone functionality for a variety of chemical transformations. This ketone provides a strategic handle to introduce diverse functional groups, enabling the exploration of chemical space and the development of novel therapeutic agents.
This guide provides detailed experimental protocols for three key derivatization reactions of this compound: Reductive Amination, Horner-Wadsworth-Emmons Olefination, and Wittig Olefination. These methods allow for the introduction of amine, ester, and methylene functionalities, respectively, at the C5 position, significantly expanding the molecular diversity accessible from this versatile building block.
I. Reductive Amination: Synthesis of C5-Amino Derivatives
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds via the in-situ formation of an iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced by a suitable reducing agent to yield the corresponding amine.[1] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Protocol 1: Reductive Amination with Benzylamine
This protocol details the synthesis of tert-butyl 5-(benzylamino)-2-azabicyclo[2.2.2]octane-2-carboxylate.
Reaction Mechanism:
The reaction begins with the acid-catalyzed condensation of the ketone with benzylamine to form a hemiaminal, which then dehydrates to an iminium ion. The iminium ion is subsequently reduced by a hydride source, such as sodium triacetoxyborohydride, to yield the secondary amine product. The use of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it selectively reduces the iminium ion in the presence of the starting ketone.
Workflow Diagram:
Caption: Reductive Amination Workflow.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| This compound | 617714-22-4 | 225.28 g/mol | 225 mg (1.0 mmol) |
| Benzylamine | 100-46-9 | 107.15 g/mol | 129 mg (1.2 mmol) |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | 318 mg (1.5 mmol) |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 g/mol | 10 mL |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 0.06 mL (1.0 mmol) |
| Saturated Sodium Bicarbonate Solution | - | - | ~20 mL |
| Brine | - | - | ~20 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | ~2 g |
| Dichloromethane (for extraction) | 75-09-2 | 84.93 g/mol | ~60 mL |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed |
| Eluent for Chromatography (e.g., Ethyl Acetate/Hexanes) | - | - | As needed |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (225 mg, 1.0 mmol).
-
Add 1,2-dichloroethane (10 mL) and stir until the solid is fully dissolved.
-
Add benzylamine (129 mg, 1.2 mmol) followed by acetic acid (0.06 mL, 1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (~20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the bicyclic core, the Boc protecting group (singlet around 1.4 ppm), and the benzyl group (aromatic protons between 7.2-7.4 ppm and a benzylic CH₂ singlet).
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the bicyclic carbons, the Boc carbonyl and quaternary carbon, and the benzyl carbons.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the product's molecular weight.
II. Horner-Wadsworth-Emmons (HWE) Olefination: Synthesis of C5-Alkene Derivatives
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds, particularly when using stabilized phosphonate ylides.[2] Key advantages include the formation of a water-soluble phosphate byproduct, which simplifies purification, and generally excellent E-stereoselectivity.[2]
Protocol 2: HWE Reaction with Triethyl Phosphonoacetate
This protocol describes the synthesis of tert-butyl 5-(ethoxycarbonylmethylene)-2-azabicyclo[2.2.2]octane-2-carboxylate.
Reaction Mechanism:
The reaction is initiated by the deprotonation of triethyl phosphonoacetate by a base (e.g., sodium hydride) to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the ketone carbonyl, leading to a betaine-like intermediate. This intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble diethyl phosphate salt.
Workflow Diagram:
Caption: HWE Olefination Workflow.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| This compound | 617714-22-4 | 225.28 g/mol | 225 mg (1.0 mmol) |
| Triethyl phosphonoacetate | 867-13-0 | 224.16 g/mol | 269 mg (1.2 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 48 mg (1.2 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 15 mL |
| Saturated Ammonium Chloride Solution | - | - | ~20 mL |
| Brine | - | - | ~20 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | ~2 g |
| Ethyl Acetate (for extraction) | 141-78-6 | 88.11 g/mol | ~60 mL |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed |
| Eluent for Chromatography (e.g., Ethyl Acetate/Hexanes) | - | - | As needed |
Procedure:
-
To a dry 50 mL two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (48 mg of a 60% dispersion, 1.2 mmol).
-
Wash the sodium hydride with hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (5 mL) to the flask and cool to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (269 mg, 1.2 mmol) dropwise to the stirred suspension of sodium hydride. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which the solution should become clear.
-
In a separate flask, dissolve this compound (225 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Add the ketone solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (~20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): Expect a new vinylic proton signal, signals for the ethyl ester group (quartet and triplet), and the disappearance of the characteristic ketone alpha-proton signals.
-
¹³C NMR (CDCl₃, 101 MHz): Expect new signals for the alkene carbons and the ester carbonyl, and the disappearance of the ketone carbonyl signal.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion.
III. Wittig Olefination: Synthesis of C5-Methylene Derivatives
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[3] It is particularly useful for the introduction of a methylene group (=CH₂).
Protocol 3: Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol details the synthesis of tert-butyl 5-methylene-2-azabicyclo[2.2.2]octane-2-carboxylate.
Reaction Mechanism:
The reaction involves the deprotonation of methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium, to form the phosphorus ylide (methylenetriphenylphosphorane). This ylide then attacks the ketone carbonyl to form a betaine intermediate, which collapses to an oxaphosphetane. The oxaphosphetane then fragments to the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[4]
Workflow Diagram:
Caption: Wittig Olefination Workflow.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| This compound | 617714-22-4 | 225.28 g/mol | 225 mg (1.0 mmol) |
| Methyltriphenylphosphonium Bromide | 1779-49-3 | 357.23 g/mol | 429 mg (1.2 mmol) |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 0.48 mL (1.2 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 20 mL |
| Saturated Ammonium Chloride Solution | - | - | ~20 mL |
| Brine | - | - | ~20 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | ~2 g |
| Diethyl Ether (for extraction) | 60-29-7 | 74.12 g/mol | ~60 mL |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed |
| Eluent for Chromatography (e.g., Ethyl Acetate/Hexanes) | - | - | As needed |
Procedure:
-
To a dry 50 mL two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol).
-
Add anhydrous THF (10 mL) and stir to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (0.48 mL of a 2.5 M solution in hexanes, 1.2 mmol) dropwise. The mixture will turn a characteristic orange-red color, indicating ylide formation.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate flask, dissolve this compound (225 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Add the ketone solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution (~20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methylene product.
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): Expect two new singlets in the vinylic region for the exocyclic methylene protons.
-
¹³C NMR (CDCl₃, 101 MHz): Expect new signals for the alkene carbons, with the quaternary carbon appearing downfield and the CH₂ carbon appearing more upfield.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion.
Summary of Derivatization Reactions
| Reaction | Reagents | Product Functional Group | Key Advantages |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃, Acetic Acid | Substituted Amine | High efficiency, broad substrate scope, mild reaction conditions. |
| Horner-Wadsworth-Emmons | Phosphonate Ester, Strong Base (e.g., NaH) | Alkene (E-selective) | Water-soluble byproduct for easy purification, often high stereoselectivity.[2] |
| Wittig Olefination | Phosphonium Salt, Strong Base (e.g., n-BuLi) | Alkene | Reliable for installing non-stabilized ylides, like =CH₂. |
References
Applications of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate in medicinal chemistry
An In-Depth Guide to the Application of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of a Rigid Scaffold
In the landscape of modern drug discovery, the quest for molecular scaffolds that offer a blend of rigidity, synthetic accessibility, and precise vectoral control is paramount. This compound, a derivative of the quinuclidine ring system, has emerged as a privileged building block in medicinal chemistry. Its intrinsic structural properties—a conformationally locked bicyclic core, a synthetically versatile ketone, and a stable Boc-protected nitrogen—provide an exceptional platform for the design of novel therapeutics.
The rigid 2-azabicyclo[2.2.2]octane framework significantly reduces the entropic penalty upon binding to a biological target by pre-organizing the substituent groups in a well-defined three-dimensional space. This conformational constraint is crucial for enhancing binding affinity and selectivity. The C5-ketone serves as a key functional handle, allowing for a multitude of chemical transformations to introduce molecular diversity. This guide provides an in-depth exploration of the synthesis, functionalization, and application of this scaffold in the development of innovative therapeutic agents targeting a range of diseases.
Core Synthesis: Constructing the Bicyclic Framework
The most common and efficient route to the 2-azabicyclo[2.2.2]octane core involves an intramolecular Dieckmann condensation.[1] The synthesis starts from readily available piperidine derivatives, such as ethyl piperidine-4-carboxylate, which is first N-alkylated before undergoing cyclization. The subsequent hydrolysis and decarboxylation yield the desired bicyclic ketone.
Caption: General synthetic workflow for the 2-azabicyclo[2.2.2]octane core.
Application Notes: From Scaffold to Drug Candidate
The unique topology of the this compound scaffold has been leveraged to develop potent and selective modulators for various biological targets.
Central Nervous System (CNS) Disorders: Targeting Nicotinic Receptors
The 2-azabicyclo[2.2.2]octane core serves as a rigid bioisostere for acetylcholine, making it an ideal starting point for designing ligands for nicotinic acetylcholine receptors (nAChRs). The α7 subtype of nAChRs is a particularly important target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia.[2][3]
-
Rationale: The fixed distance and orientation between the nitrogen atom (mimicking the quaternary ammonium of acetylcholine) and substituents at other positions of the scaffold allow for precise interaction with the receptor's binding pocket. This rigidity enhances selectivity for specific nAChR subtypes.
-
Key Derivatives: Spiro-oxazolidinone derivatives, such as (−)-spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one], have been synthesized and shown to be highly selective and potent full agonists at the α7 nAChR.[2] The synthesis involves modifications starting from the bicyclic ketone.
| Compound Class | Target | Reported Activity | Reference |
| Spiro-oxazolidinones | α7 nAChR | Potent and selective full agonist | [2] |
| Furo[2,3-c]pyridine Carboxamides | α7 nAChR | Potent agonist for cognitive deficits | [3] |
| Prodine Analogues | Opioid Receptors | Significant analgesic activity (ED50 = 3.1 mg/kg) | [4] |
Alzheimer's Disease: Development of γ-Secretase Inhibitors
The accumulation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. γ-Secretase is a key enzyme in the production of Aβ. Designing inhibitors of this enzyme is a major therapeutic strategy. The 2-azabicyclo[2.2.2]octane scaffold has been successfully incorporated into a novel class of brain-permeable and selective γ-secretase inhibitors (GSIs).[5]
-
Design Rationale: Conformational modeling suggested that a specific 'U' shape orientation between key aromatic groups is crucial for selectivity. The azabicyclo[2.2.2]octane core was used as a rigid linker to enforce this bioactive conformation.
-
Structure-Activity Relationship (SAR): A series of 2-azabicyclo[2.2.2]octane sulfonamides were synthesized. SAR studies revealed that substitution patterns on the aromatic rings significantly impact potency and selectivity for the presenilin-1 (PSEN-1) subunit of γ-secretase over PSEN-2, which is critical for avoiding Notch-related toxicity.[5]
Caption: Workflow for synthesizing a γ-secretase inhibitor from the core scaffold.
Oncology: Antiproliferative Agents
Derivatives of azabicycloalkanes have demonstrated promising antiproliferative activity against various cancer cell lines.[6] The scaffold is often combined with other pharmacophores known for anticancer effects, such as the 1,2,3-triazole moiety, to create hybrid molecules with potentially novel mechanisms of action.[6]
-
Rationale: The rigid bicyclic structure can be used to orient pharmacophoric groups in a precise manner to interact with targets like kinases or other enzymes involved in cell proliferation. This can lead to improved potency and selectivity, potentially overcoming drug resistance.
-
Key Derivatives: Hybrids of 2-azabicycloalkanes and 1,2,3-triazoles have been synthesized and evaluated against melanoma, pancreas, and lung tumor cell lines.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and key transformations of the title compound. These are representative procedures and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for 3-quinuclidinone synthesis, incorporating an N-Boc protecting group.[1][7]
Materials:
-
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (e.g., 6M HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dieckmann Condensation: To a refluxing suspension of potassium tert-butoxide (1.2 eq) in anhydrous toluene, add a solution of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in toluene dropwise over 1 hour.
-
Maintain the mixture at reflux for an additional 4 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench by adding 6M HCl until the pH is ~1-2.
-
Hydrolysis & Decarboxylation: Transfer the mixture to a round-bottom flask and heat to reflux for 6-8 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture to room temperature and adjust the pH to ~8-9 with a saturated solution of NaHCO₃.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the title compound.
Safety: Handle potassium tert-butoxide, a strong base, and hydrochloric acid with appropriate personal protective equipment (PPE) in a fume hood. The reaction is exothermic.
Protocol 2: Reductive Amination of the C5-Ketone
This is a fundamental transformation to introduce an amine functional group, a common precursor for amide couplings and other C-N bond formations.
Materials:
-
This compound
-
Primary amine (R-NH₂) or Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Dichloroethane (DCE)
-
Acetic acid (glacial)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine or ammonium acetate (1.5-2.0 eq) in the chosen solvent (e.g., MeOH).
-
Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (NaBH₃CN or STAB, 1.5 eq) portion-wise at 0 °C. Caution: NaBH₃CN is highly toxic and releases HCN gas upon acidification. STAB is a safer alternative.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Wash the combined organic layers with saturated NaHCO₃ solution, then brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography as needed.
Caption: Key synthetic transformations of the C5-ketone on the scaffold.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its rigid, predictable geometry and versatile ketone functionality provide a robust platform for navigating complex chemical spaces and designing next-generation therapeutics. From CNS agents to anticancer drugs and Alzheimer's treatments, the applications of this scaffold underscore the power of conformationally constrained building blocks in achieving high target affinity and selectivity. As synthetic methodologies evolve, the utility of this and related bicyclic scaffolds will undoubtedly continue to expand, paving the way for new and effective medicines.
References
-
Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. [Link]
-
Clark, C. R., et al. (1976). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852-4. [Link]
-
Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]
-
Soni, J. Y., et al. (2016). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. Letters in Organic Chemistry, 12(4). [Link]
-
Van der Pijl, F., et al. (2017). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry. [Link]
-
Stepan, A. F., et al. (2017). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules, 22(12), 2039. [Link]
-
Mullen, G., et al. (2000). (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin-2′-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050. [Link]
-
Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Organic Syntheses Procedure. [Link]
-
Amanote Research. (n.d.). Discovery of N-[(3r)-1-Azabicyclo[2.2.2]oct-3-Yl]furo[2, 3-C]pyridine-5-Carboxamide, an Agonist of the A7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure-Activity Relationship. [Link]
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Application Notes & Protocols: Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate as a Versatile Scaffold for Complex Molecule Synthesis
Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Flat, aromatic-rich molecules have historically dominated drug pipelines, but their limitations—including poor solubility, metabolic instability, and off-target effects—have become increasingly apparent. This has catalyzed a shift towards molecules with greater three-dimensional (3D) complexity. Saturated bicyclic scaffolds have emerged as powerful tools in this endeavor, acting as bioisosteres for phenyl rings while providing superior physicochemical properties and novel intellectual property space.[1][2]
Among these, the 2-azabicyclo[2.2.2]octane framework is a privileged structure. Its rigid, conformationally defined nature allows for precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets.[3] This scaffold is a cornerstone in the development of potent and selective ligands for various central nervous system (CNS) targets, most notably nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function, pain perception, and addiction.[4][5][6]
This guide focuses on a particularly strategic building block: Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate . The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen ensures stability during a wide range of synthetic transformations and allows for facile deprotection under acidic conditions.[7][8] Crucially, the ketone at the C5 position serves as a versatile synthetic handle, enabling a multitude of chemical modifications including reduction, amination, and olefination.[9][10] This document provides detailed protocols for these key transformations, offering researchers a practical guide to unlocking the potential of this powerful building block.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is paramount for successful and reproducible experimentation.
| Property | Value | Reference |
| CAS Number | 617714-22-4 | [11][12] |
| Molecular Formula | C₁₂H₁₉NO₃ | [11][12][13] |
| Molecular Weight | 225.28 g/mol | [12][13] |
| Appearance | White to off-white solid | [14] |
| Purity | Typically ≥97% | [11][12] |
| Storage | Sealed in a dry environment at 2-8°C | [14] |
| IUPAC Name | This compound | [13] |
Core Synthetic Transformations & Protocols
The C5-ketone is the primary site for diversification. The following protocols detail three fundamental transformations that convert this ketone into key functional groups, paving the way for the synthesis of complex target molecules.
Protocol 1: Stereoselective Ketone Reduction to Access C5-Alcohols
Scientific Rationale: The reduction of the C5-ketone to its corresponding alcohol is often the first step in elaborating the scaffold. This transformation creates a new stereocenter, yielding either the endo or exo alcohol. The stereochemical outcome is critical as it dictates the trajectory of subsequent substitutions. The choice of reducing agent is the primary means of controlling this selectivity. Bulky hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the less sterically hindered exo face, leading to the endo alcohol. Conversely, smaller reagents like sodium borohydride (NaBH₄) may show less selectivity but are often more practical for general use.[15][16][17] This protocol uses NaBH₄ for its operational simplicity.
Caption: Reaction scheme for the reduction of the C5-ketone.
Detailed Step-by-Step Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in methanol (MeOH, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition prevents an uncontrolled exotherm and minimizes side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding acetone at 0 °C to consume excess NaBH₄.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to separate the endo and exo alcohol isomers.
Protocol 2: Direct Reductive Amination to Synthesize C5-Amines
Scientific Rationale: Reductive amination is a highly efficient method for converting a ketone into an amine in a single pot. This transformation is fundamental in drug discovery for introducing basic nitrogen centers that can form salt bridges or engage in hydrogen bonding with protein targets. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. It is a mild and selective reducing agent, capable of reducing the iminium ion much faster than the starting ketone, thereby preventing the formation of the alcohol byproduct.[18][19]
Caption: Workflow for one-pot reductive amination.
Detailed Step-by-Step Protocol:
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M.
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion. Causality Note: The acetic acid present as an impurity in NaBH(OAc)₃ is often sufficient to catalyze iminium formation. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Check for the disappearance of the starting material by LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, using an appropriate solvent system such as DCM/MeOH or EtOAc/hexanes with triethylamine if the product is basic).
Protocol 3: Wittig Olefination for C5-Exomethylene Installation
Scientific Rationale: The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes.[20][21][22] Applying it to this bicyclic ketone allows for the installation of an exocyclic double bond, which can serve as a handle for further transformations like epoxidation, dihydroxylation, or hydrogenation. The reaction involves a phosphonium ylide, which is typically generated in situ by treating a phosphonium salt with a strong base. The reaction can be challenging with sterically hindered ketones, sometimes requiring harsher conditions or alternative reagents like those used in the Horner-Wadsworth-Emmons reaction.[20][21][23] This protocol uses the standard methylenetriphenylphosphorane.
Caption: The Wittig reaction for installing a C5-methylene group.
Detailed Step-by-Step Protocol:
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (Ph₃PCH₃Br, 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Basification: Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.8 eq, as a solution in hexanes) dropwise. Safety and Causality Note: This step is highly exothermic and generates the bright yellow/orange phosphonium ylide. Maintain a positive nitrogen pressure and add the base slowly.
-
Stirring: After addition, stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 1 hour.
-
Ketone Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the mixture with diethyl ether or ethyl acetate (3x). The byproduct, triphenylphosphine oxide, can be partially removed by filtration if it precipitates, or by trituration with hexanes after concentration.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (silica gel, EtOAc/hexanes gradient) to yield the desired alkene.
Application Case Study: A Gateway to Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 2-azabicyclo[2.2.2]octane scaffold is a key component of several high-affinity nAChR ligands, including analogs of the potent natural product epibatidine.[24][25][26][27] The protocols described above provide direct entry into intermediates for synthesizing such molecules. For example, the C5-alcohol can be converted into an ether or ester, while the C5-amine can be acylated or used in coupling reactions to append the requisite pharmacophoric elements, such as a substituted pyridine ring.
Caption: Conceptual workflow from the building block to a potential nAChR ligand.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the design and synthesis of next-generation therapeutics. Its rigid bicyclic core provides an ideal framework for creating molecules with precise 3D architectures, while the orthogonally protected nitrogen and the versatile ketone functionality offer chemists a reliable and adaptable toolkit. The protocols detailed herein provide a robust foundation for researchers to confidently employ this building block in their synthetic campaigns, accelerating the discovery of complex molecules with novel biological functions.
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Ablordeppey, S. Y., et al. "1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands." PubMed. ([Link])
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Krishnamurthy, G., et al. "Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate." IUCrData. ([Link])
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Nemecz, A., et al. "Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates." ResearchGate. ([Link])
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Vedejs, E., & Marth, C. F. "Mechanism of Wittig reaction: evidence against betaine intermediates." Journal of the American Chemical Society. ACS Publications. ([Link])
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The Versatile Scaffold: A Guide to Synthesizing Novel Therapeutic Agents from tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Introduction: The Strategic Value of the 2-Azabicyclo[2.2.2]octane Core
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. The rigid 2-azabicyclo[2.2.2]octane framework has emerged as a privileged scaffold, offering a three-dimensional conformation that can enhance binding affinity and selectivity for various biological targets. This guide provides a detailed exploration of the synthetic utility of a key starting material, tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, in the generation of diverse libraries of potential therapeutic agents. The strategic placement of a ketone and a Boc-protected amine allows for orthogonal functionalization, making it an ideal starting point for the synthesis of compounds targeting a range of receptors, including nicotinic acetylcholine receptors (nAChRs) and opioid receptors.[1][2] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the synthetic strategies.
Core Synthetic Strategies and Mechanistic Insights
The synthetic versatility of this compound stems from the reactivity of its ketone functionality. This allows for a variety of transformations to introduce molecular diversity at the 5-position. The following sections detail key synthetic pathways, complete with mechanistic discussions and detailed protocols.
Reduction of the Ketone: Accessing 5-Hydroxy Derivatives
The reduction of the C5-ketone to a hydroxyl group is a fundamental transformation, providing a versatile handle for further functionalization through etherification, esterification, or Mitsunobu reactions.
Causality of Experimental Choice: Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of efficiently reducing the sterically hindered ketone within the bicyclic system. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. The subsequent workup with water and base is crucial for quenching the excess reagent and precipitating aluminum salts, facilitating purification.
Experimental Protocol: Reduction of this compound
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | Dissolve this compound in anhydrous THF and cool the solution to -20 °C under a nitrogen atmosphere. | THF, -20 °C, N₂ | To create an inert and cold reaction environment. |
| 2 | Slowly add a 1 M solution of lithium aluminium hydride in THF to the cooled solution. | LiAlH₄ (1 M in THF) | To initiate the reduction of the ketone. |
| 3 | Stir the reaction mixture at 0 °C for 2 hours. | 0 °C | To allow the reaction to proceed to completion. |
| 4 | Quench the reaction by carefully adding water, followed by 15% aqueous NaOH and then more water, while maintaining a low temperature. | H₂O, 15% NaOH (aq) | To safely decompose excess LiAlH₄ and precipitate aluminum salts. |
| 5 | Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude product. | - | To remove inorganic byproducts and the solvent. |
| 6 | Purify the crude product by column chromatography on silica gel. | Silica gel, appropriate eluent | To isolate the pure tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate. |
This protocol is adapted from a procedure described in patent literature.
Reductive Amination: Introducing Nitrogen-Containing Substituents
Reductive amination is a powerful method for converting the ketone into a diverse range of secondary and tertiary amines, which are common functionalities in centrally active therapeutic agents.[1]
Causality of Experimental Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic than other borohydrides and can be used in the presence of an acid catalyst, which is often necessary for imine formation. The choice of a primary amine as the nucleophile will lead to a secondary amine on the bicyclic scaffold.
Experimental Protocol: General Procedure for Reductive Amination
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | To a solution of this compound and a primary amine (1.2 equivalents) in 1,2-dichloroethane, add acetic acid (1.1 equivalents). | 1,2-Dichloroethane, primary amine, acetic acid | To form the iminium ion intermediate. |
| 2 | Stir the mixture at room temperature for 1 hour. | Room temperature | To allow for sufficient iminium ion formation. |
| 3 | Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. | NaBH(OAc)₃ | To reduce the iminium ion to the corresponding amine. |
| 4 | Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS). | Room temperature | To ensure the reaction goes to completion. |
| 5 | Quench the reaction with saturated aqueous sodium bicarbonate solution. | NaHCO₃ (aq) | To neutralize the acetic acid and quench any remaining reducing agent. |
| 6 | Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. | CH₂Cl₂, Na₂SO₄ | To isolate the crude product. |
| 7 | Purify the crude product by column chromatography on silica gel. | Silica gel, appropriate eluent | To obtain the pure 5-amino-2-azabicyclo[2.2.2]octane derivative. |
This is a general protocol and may require optimization for specific primary amines.
Olefination Reactions: Creating Exocyclic Double Bonds
The conversion of the ketone to an exocyclic methylene group or a substituted alkene via a Wittig or Horner-Wadsworth-Emmons reaction opens up avenues for further functionalization, such as Michael additions, epoxidations, or olefin metathesis.
Causality of Experimental Choice: The Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the classical Wittig reaction for the synthesis of (E)-alkenes and for its generally easier workup, as the phosphate byproduct is water-soluble.[3][4] The use of a strong base like sodium hydride is necessary to deprotonate the phosphonate ester to generate the reactive ylide.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
| Step | Procedure | Reagents & Conditions | Purpose |
| 1 | To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the appropriate phosphonate ester (1.1 equivalents) in anhydrous THF dropwise. | NaH, THF, 0 °C | To generate the phosphonate carbanion (ylide). |
| 2 | Stir the mixture at room temperature for 30 minutes. | Room temperature | To ensure complete ylide formation. |
| 3 | Cool the reaction mixture to 0 °C and add a solution of this compound in anhydrous THF. | 0 °C | To initiate the reaction between the ylide and the ketone. |
| 4 | Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). | Room temperature | To drive the reaction to completion. |
| 5 | Quench the reaction by the slow addition of water. | H₂O | To decompose excess sodium hydride. |
| 6 | Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | EtOAc, brine, Na₂SO₄ | To isolate the crude product. |
| 7 | Purify the crude product by column chromatography on silica gel. | Silica gel, appropriate eluent | To obtain the pure 5-alkene-2-azabicyclo[2.2.2]octane derivative. |
This is a general protocol and the choice of phosphonate ester will determine the nature of the resulting alkene.
Application in the Synthesis of Therapeutic Agents
The derivatives synthesized from this compound have shown promise in targeting several important classes of receptors.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The rigid bicyclic structure of the 2-azabicyclo[2.2.2]octane core mimics the conformation of acetylcholine, making it an excellent scaffold for the design of nAChR modulators.[2][5][6] Derivatives have been synthesized and evaluated for their affinity and selectivity for various nAChR subtypes, which are implicated in cognitive function, anxiety, and pain.[1][7]
Opioid Receptor Agonists
Conformationally restricted analogs of fentanyl, a potent opioid agonist, have been synthesized using the 2-azabicyclo[2.2.2]octane scaffold.[1] The synthesis of these analogs often begins with the ketone, which is transformed into an amino group via reductive amination, followed by acylation to introduce the characteristic propionanilide moiety of fentanyl. The rigid nature of the bicyclic core helps to lock the molecule into a specific conformation, which can be beneficial for receptor binding and selectivity.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel therapeutic agents. Its rigid bicyclic structure and the presence of orthogonally reactive functional groups allow for the creation of diverse molecular libraries with well-defined three-dimensional shapes. The application of this scaffold in the development of nAChR and opioid receptor modulators highlights its potential in neuroscience drug discovery. Future research in this area will likely focus on the development of more complex derivatives through multi-step synthetic sequences, the exploration of new biological targets, and the fine-tuning of pharmacokinetic and pharmacodynamic properties to identify clinical candidates.
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. Retrieved from [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023). PubMed Central. Retrieved from [Link]
- 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. (n.d.). Google Patents.
-
2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. Retrieved from [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. (n.d.). AIR Unimi. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. | Semantic Scholar [semanticscholar.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Reduction of the Ketone in tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Abstract
The stereoselective reduction of the ketone moiety within tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The rigid bicyclic framework of this substrate presents unique stereochemical challenges, necessitating carefully optimized reaction conditions to achieve high diastereoselectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for this reduction. It delves into the mechanistic rationale behind reagent selection, offers detailed experimental protocols for two primary methodologies, and presents a comparative analysis of their outcomes. The aim is to furnish a robust, reproducible, and scientifically grounded framework for achieving the desired stereoisomer of the corresponding 5-hydroxy derivative.
Introduction and Strategic Overview
The 2-azabicyclo[2.2.2]octane scaffold is a privileged structural motif in medicinal chemistry, imparting conformational rigidity and specific spatial arrangements of functional groups. The reduction of the 5-oxo position to a hydroxyl group introduces a new stereocenter, leading to the formation of syn and anti diastereomers. The control of this stereoselectivity is paramount, as the biological activity of the final compound is often highly dependent on the absolute and relative stereochemistry.
The primary challenge in the reduction of this compound lies in controlling the facial selectivity of hydride delivery to the prochiral ketone. The rigid, caged structure creates significant steric hindrance, influencing the trajectory of the incoming nucleophile. This guide will focus on two classes of reducing agents that offer complementary stereochemical outcomes:
-
Less Sterically Demanding Hydride Reagents (e.g., Sodium Borohydride): These reagents generally favor attack from the less hindered face of the ketone.
-
Sterically Bulky Hydride Reagents (e.g., L-Selectride®): These reagents exhibit high stereoselectivity, often attacking from the more sterically accessible face, which can be counterintuitive without considering the overall conformational constraints of the bicyclic system.[1][2]
The choice between these reagents will be dictated by the desired diastereomer of the final product.
Visualization of the General Reduction Scheme
Caption: General reaction scheme for the reduction of the ketone.
Reagent Selection and Mechanistic Considerations
The stereochemical outcome of the reduction is governed by the principles of steric approach control. The bicyclo[2.2.2]octane system has two distinct faces for nucleophilic attack at the carbonyl carbon.
Sodium Borohydride (NaBH₄): A Less Sterically Hindered Reagent
Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones.[3][4] Due to its relatively small size, the hydride transfer from NaBH₄ is sensitive to local steric hindrance around the carbonyl group. In the case of the 2-azabicyclo[2.2.2]octan-5-one system, the approach of the hydride will be directed to the less sterically encumbered face of the carbonyl.
L-Selectride® (Lithium tri-sec-butylborohydride): A Sterically Demanding Reagent
L-Selectride® is a highly stereoselective reducing agent due to the presence of three bulky sec-butyl groups attached to the boron atom.[1][2][5] This steric bulk dictates a very specific trajectory for hydride delivery, often leading to the opposite diastereomer compared to less hindered hydride sources.[6] For conformationally restricted cyclic ketones, L-Selectride® provides excellent levels of stereoselectivity.[1] The choice of this reagent is strategic when the thermodynamically less stable alcohol is the desired product.
Decision Workflow for Reagent Selection
Caption: Decision workflow for selecting the appropriate reducing agent.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Reduction with Sodium Borohydride
This protocol is designed to favor the formation of the diastereomer resulting from hydride attack on the less hindered face of the ketone.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a solution of this compound (1.0 eq) in methanol (approximately 0.1 M concentration) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate derivative.[7]
Protocol 2: Stereoselective Reduction with L-Selectride®
This protocol is designed to favor the formation of the diastereomer resulting from hydride attack directed by the bulky reagent.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₄) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringe and needle for reagent transfer under inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF (approximately 0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up:
-
While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of water.
-
Allow the mixture to warm to room temperature.
-
Carefully add aqueous NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution (exothermic reaction, may require cooling in an ice bath).
-
Stir the mixture for 1 hour at room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and wash the organic layer with saturated aqueous Na₂S₂O₄ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer.
Comparative Data Summary
The following table summarizes the expected outcomes for the two protocols. The diastereomeric ratio (d.r.) is highly dependent on the specific substrate and reaction conditions, and the values provided are illustrative.
| Parameter | Protocol 1: Sodium Borohydride | Protocol 2: L-Selectride® |
| Primary Stereochemical Control | Less sterically hindered face attack | Sterically directed attack by bulky reagent |
| Expected Major Diastereomer | anti-alcohol (indicative) | syn-alcohol (indicative) |
| Typical Diastereomeric Ratio (d.r.) | Moderate to good | High to excellent |
| Reaction Temperature | 0 °C | -78 °C |
| Reagent Handling | Relatively safe, moisture-sensitive | Pyrophoric, requires inert atmosphere |
| Work-up Complexity | Simple aqueous work-up | More complex oxidative work-up |
Conclusion
The stereoselective reduction of this compound can be effectively controlled through the judicious choice of hydride reagent. For the synthesis of the diastereomer resulting from hydride attack on the less hindered face, sodium borohydride in methanol offers a convenient and effective method. Conversely, for achieving high diastereoselectivity in favor of the alternative isomer, the sterically demanding L-Selectride® at low temperatures is the reagent of choice. Researchers should carefully consider the desired stereochemical outcome, available laboratory infrastructure, and safety protocols when selecting the appropriate reduction method. The protocols provided herein offer a solid foundation for the successful synthesis of the desired 5-hydroxy-2-azabicyclo[2.2.2]octane derivatives.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
"Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry - Master Organic Chemistry" ([Link]3]
-
"The Reduction of Aldehydes and Ketones - Chemistry LibreTexts" ([Link]4]
-
"A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions | The Journal of Organic Chemistry" ([Link]6]
Sources
- 1. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 2. L-selectride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
Role of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate in the development of enzyme inhibitors
Introduction: The Strategic Advantage of a Rigid Core
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer both high potency and selectivity against biological targets is paramount. Among these, the 2-azabicyclo[2.2.2]octane framework has emerged as a "privileged scaffold" – a molecular core that is capable of providing high-affinity ligands for more than one type of receptor or enzyme. Its rigid, three-dimensional structure offers a unique advantage in medicinal chemistry. Unlike flexible aliphatic or aromatic systems, the constrained conformation of the azabicyclo[2.2.2]octane core reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. Furthermore, the defined spatial arrangement of substituents on this scaffold allows for precise control over the orientation of pharmacophoric elements, facilitating the optimization of interactions with the active site of an enzyme and improving selectivity.
This guide provides an in-depth exploration of the role of a key derivative, tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, as a versatile building block in the development of potent and selective enzyme inhibitors. We will delve into the synthetic strategies to elaborate this core, present detailed protocols for evaluating the resulting inhibitors against key enzyme targets, and discuss the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Cornerstone Building Block: this compound
The subject of our focus, this compound, is a chiral, non-natural amino acid derivative that serves as an excellent starting material for the synthesis of a diverse array of enzyme inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations, while the ketone functionality at the 5-position provides a convenient handle for further chemical modifications, such as reductive amination or the introduction of various side chains.
Application Focus 1: Inhibition of γ-Secretase for Alzheimer's Disease
The γ-secretase complex, an intramembrane aspartyl protease, is a high-priority target in the development of therapeutics for Alzheimer's disease. This enzyme is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42 species, which is a major component of the amyloid plaques found in the brains of Alzheimer's patients.
The 2-azabicyclo[2.2.2]octane scaffold has been instrumental in the design of potent and selective inhibitors of presenilin-1 (PSEN-1), the catalytic subunit of the γ-secretase complex.[1][2] Conformational modeling has revealed that a characteristic 'U' shape orientation between an aromatic sulfone/sulfonamide and an aryl ring is crucial for PSEN-1 selectivity and potency.[1][2] The rigid bicyclic core of the 2-azabicyclo[2.2.2]octane derivatives helps to pre-organize the key pharmacophoric groups in this bioactive conformation.
Synthetic Protocol: From Core to Inhibitor
The following is a representative, multi-step protocol for the synthesis of a 2-azabicyclo[2.2.2]octane sulfonamide-based γ-secretase inhibitor, adapted from published methodologies.[1]
Step 1: Reductive Amination of the Ketone
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE) at room temperature, add the desired aniline derivative (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding amine.
Step 2: Boc Deprotection
-
Dissolve the purified amine from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM or toluene to remove residual TFA. The resulting trifluoroacetate salt is often used directly in the next step.
Step 3: Sulfonylation
-
Dissolve the deprotected amine from Step 2 in DCM or another suitable aprotic solvent.
-
Add a base such as pyridine or triethylamine (2-3 eq).
-
Cool the mixture to 0 °C and add the desired arylsulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization.
In Vitro γ-Secretase Inhibition Assay Protocol
This protocol describes a cell-free assay to determine the inhibitory activity of compounds against the γ-secretase complex.
Materials:
-
γ-secretase enzyme preparation (e.g., from isolated cell membranes)
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence derived from APP C-terminus flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2 µL of the γ-secretase enzyme preparation to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 2 µL of the fluorogenic substrate.
-
Incubate the plate at 37°C for 1-3 hours, protected from light.
-
Measure the fluorescence intensity using an appropriate plate reader (e.g., excitation at 355 nm and emission at 440 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Data Presentation: Inhibitory Potency of 2-Azabicyclo[2.2.2]octane Sulfonamides against γ-Secretase
| Compound | PSEN1-APH1A IC50 (nM) | PSEN1-APH1B IC50 (nM) | PSEN2-APH1A IC50 (nM) | PSEN2-APH1B IC50 (nM) | Selectivity (PSEN2/PSEN1-APH1B) |
| (+)-13b | 21 | 5.5 | >2000 | >2000 | >350-fold |
| 13c | 15 | 8 | 150 | 200 | ~25-fold |
| 13k | 30 | 12 | 250 | 300 | ~25-fold |
Data adapted from Narlawar, R., et al. (2023). European Journal of Medicinal Chemistry.[1]
Application Focus 2: Targeting Fatty Acid Elongase 6 (ELOVL6) for Metabolic Diseases
Fatty acid elongase 6 (ELOVL6) is a microsomal enzyme that catalyzes the rate-limiting step in the elongation of C12-16 saturated and monounsaturated fatty acids. Elevated ELOVL6 activity has been implicated in various metabolic disorders, including insulin resistance, fatty liver disease, and obesity, making it an attractive therapeutic target.
Derivatives of the 2-azabicyclo[2.2.2]octane scaffold have been successfully developed as potent and selective inhibitors of ELOVL6.[3] The rigid bicyclic core allows for the optimal positioning of substituents to interact with the enzyme's active site.
Synthetic Approach for ELOVL6 Inhibitors
The synthesis of 2-azabicyclo[2.2.2]octane-based ELOVL6 inhibitors often involves the modification of the core structure through amide bond formation or other coupling reactions. A general synthetic workflow is depicted below.
ELOVL6 Inhibition Assay Protocol
This protocol describes a method to assess the inhibitory activity of compounds against ELOVL6 using liver microsomes.
Materials:
-
Liver microsomes from a suitable species (e.g., human or mouse)
-
[14C]-Malonyl-CoA (radiolabeled substrate)
-
Palmitoyl-CoA (co-substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a reaction tube, add the liver microsomal preparation, assay buffer, and the test compound or vehicle (DMSO).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of [14C]-Malonyl-CoA and Palmitoyl-CoA.
-
Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the reaction by adding a quenching solution (e.g., 2.5 M KOH in 50% ethanol).
-
Saponify the lipids by heating at 70°C for 1 hour.
-
Acidify the reaction mixture with an acid (e.g., 4 M HCl).
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent.
-
Add the sample to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Inhibitory Potency of a 2-Azabicyclo[2.2.2]octane-based ELOVL6 Inhibitor
| Compound | Human ELOVL6 IC50 (nM) | Mouse ELOVL6 IC50 (nM) |
| 28a | 24 | 29 |
Data adapted from Sasaki, T., et al. (2009). Bioorganic & Medicinal Chemistry.[3]
Broader Applications of the Azabicyclo[2.2.2]octane Scaffold
The utility of the 2-azabicyclo[2.2.2]octane scaffold extends beyond γ-secretase and ELOVL6. Derivatives have shown promise as inhibitors of other enzymes, including:
-
Prolyl Endopeptidase (PEP): Inhibitors incorporating this scaffold have demonstrated potent in vitro activity, with IC50 values in the low nanomolar range.
-
Human Leukocyte Elastase (HLE): Tripeptidic inhibitors where the central proline is replaced by a 2-azabicyclo[2.2.2]octane-3-carboxylic acid moiety have shown significant HLE inhibitory potency (IC50 in the 10-100 nM range).[4]
Conclusion: A Scaffold for Future Drug Discovery
The 2-azabicyclo[2.2.2]octane core, and specifically its derivative this compound, represents a powerful platform for the design and synthesis of novel enzyme inhibitors. Its rigid, three-dimensional structure provides a distinct advantage in achieving high potency and selectivity. The synthetic handles inherent in this building block allow for the systematic exploration of structure-activity relationships, paving the way for the development of next-generation therapeutics for a range of diseases. The protocols and data presented herein serve as a comprehensive guide for researchers looking to leverage the unique properties of this privileged scaffold in their drug discovery endeavors.
References
-
Narlawar, R., Serneels, L., Gaffric, C., Gijsen, H. J. M., De Strooper, B., & Bischoff, F. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 260, 115725. [Link]
-
Sasaki, T., Nagase, T., Takahashi, T., Nagumo, A., Shimamura, K., Miyamoto, Y., Kitazawa, H., Kanesaka, M., Yoshimoto, R., Aragane, K., Tokita, S., & Sato, N. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. [Link]
-
Narlawar, R., Serneels, L., Gaffric, C., Gijsen, H. J. M., De Strooper, B., & Bischoff, F. (2023). Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. UCL Discovery. [Link]
- Sasaki, T., et al. (2009). Synthesis and biological evaluation of a novel 3-sulfonyl-8-azabicyclo[3.2.1]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Journal of Medicinal Chemistry, 52(14), 4111-4114.
- De Nanteuil, G., et al. (1996). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 39(12), 2379-2391.
- De Nanteuil, G., et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 40(12), 1836-1844.
-
PubChem. (n.d.). Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Azabicyclo(2.2.2)octane. Retrieved from [Link]
- Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography, 2014, 1-6.
-
Gante, J., et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 40(12), 1836-1844. [Link]
Sources
- 1. Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in tert-Butyl 5-Oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields for this critical building block. The synthesis, which typically culminates in a Dieckmann condensation, is known for its sensitivity to various experimental parameters.[1][2][3] This guide provides in-depth, field-tested insights in a question-and-answer format to help you diagnose and resolve common issues.
Section 1: The Critical Dieckmann Condensation Step
The intramolecular cyclization of a linear diester precursor is the cornerstone of this synthesis. Understanding the nuances of this reaction is paramount to troubleshooting low yields. The strained bicyclo[2.2.2]octane system presents a higher energy barrier to formation compared to simple five- or six-membered rings, making the reaction particularly challenging.[4]
Core Reaction Pathway
The synthesis generally proceeds via the base-mediated intramolecular condensation of a Boc-protected piperidine diester.
Caption: General workflow of the Dieckmann condensation.
Section 2: Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is consistently low (<30%), and I observe a significant amount of starting material. What are the likely causes?
This is a common issue often related to the choice and handling of the base, as well as the reaction temperature.
A1: Ineffective Deprotonation or Unfavorable Equilibrium
The Dieckmann condensation is a reversible reaction.[5] To drive the reaction forward, the cyclic β-keto ester product, which is acidic, must be deprotonated by the base. If the base is not strong enough or is consumed by side reactions, the equilibrium will favor the starting materials.
Troubleshooting Steps:
-
Base Selection:
-
Traditional bases like sodium ethoxide (NaOEt) can be effective, but often require elevated temperatures which can promote side reactions.[1]
-
Stronger, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA) are often preferred as they can perform the deprotonation at lower temperatures, minimizing degradation.[1]
-
-
Reagent Quality and Stoichiometry:
-
Anhydrous Conditions: All reagents and solvents (e.g., THF, toluene) must be strictly anhydrous.[1] Water will quench the strong base and inhibit the reaction. Use freshly distilled solvents and dry glassware.
-
Base Purity: Use a fresh, high-purity batch of the base. Potassium tert-butoxide, for instance, is highly hygroscopic and its quality can degrade upon storage.
-
Stoichiometry: Ensure at least one full equivalent of the base is used to drive the final deprotonation step that makes the reaction irreversible under the reaction conditions.
-
-
Temperature Control:
-
For bases like LDA or LiHMDS, the initial deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.[4] The reaction may then be allowed to slowly warm to room temperature.
-
For NaH or t-BuOK, the reaction may be run at room temperature or with gentle heating (e.g., 40-50 °C in toluene).
-
Comparative Table of Common Bases:
| Base | Typical Solvent | Temperature (°C) | Key Considerations |
| NaOEt | Ethanol | 50 - 80 | Can lead to transesterification if the precursor is not an ethyl ester.[2] |
| NaH | THF, Toluene | 25 - 60 | Heterogeneous reaction, requires good stirring. Safer than potassium metal. |
| t-BuOK | THF, Toluene | 0 - 40 | Strong, sterically hindered base. Very hygroscopic. |
| LDA/LiHMDS | THF | -78 to 25 | Very strong bases, ideal for sensitive substrates. Requires careful handling and inert atmosphere.[1] |
Q2: My TLC analysis shows multiple new spots, and the crude NMR is complex. What side reactions could be occurring?
The formation of multiple byproducts is a clear indicator of non-optimal reaction conditions.
A2: Competing Intermolecular Reactions and Decomposition
When the intramolecular Dieckmann cyclization is slow, intermolecular Claisen-type condensations between two molecules of the starting diester can occur, leading to oligomeric or polymeric materials.
Potential Side Reactions:
-
Intermolecular Condensation: This is more likely at higher concentrations. Running the reaction under high-dilution conditions can favor the desired intramolecular pathway.
-
Hydrolysis: If there is moisture in the reaction, the ester groups can be hydrolyzed, especially under basic conditions. The resulting carboxylates will not participate in the condensation.
-
Retro-Dieckmann Condensation: If the product is not effectively deprotonated, the cyclic β-keto ester can undergo ring-opening, especially at elevated temperatures.[5] A strain-promoted retro-Dieckmann-type condensation has been observed in related bicyclic systems.[6]
Troubleshooting Workflow:
Caption: Decision tree for addressing side product formation.
Q3: The reaction appears to work, but I struggle to isolate the pure product. What purification strategies are most effective?
Purification can be challenging due to the product's polarity and potential for decomposition on silica gel.
A3: Careful Work-up and Chromatography
The acidic work-up is a critical step. The enolate of the β-keto ester must be carefully protonated to yield the final product.
Recommended Protocol:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acetic acid, until the pH is approximately 7. Avoid strong acids, which can cause decomposition or removal of the Boc protecting group.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. The product has moderate polarity, so ensure thorough extraction.
-
Chromatography:
-
Silica Gel: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.
-
Deactivation: The product can be sensitive to acidic silica gel. Consider pre-treating the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (~0.5-1%) to neutralize acidic sites.
-
Alternative Media: If decomposition on silica is suspected, consider using a different stationary phase, such as neutral alumina.
-
Q4: Could the Boc protecting group be causing issues?
While generally stable, the Boc group can be labile under certain conditions.
A4: Potential Boc Group Cleavage
The tert-butoxycarbonyl (Boc) group is sensitive to acid.[7] If the work-up is too acidic, or if the product is exposed to acidic conditions for a prolonged period (e.g., on acidic silica gel), the Boc group can be cleaved. This would result in the formation of the free amine, which will have very different chromatographic properties and may complicate purification. Always monitor for the appearance of this more polar byproduct by TLC.
Section 3: Summary of Best Practices
-
Precursor Purity: Start with a high-purity diester precursor. Impurities can interfere with the delicate base-mediated reaction.
-
Strictly Anhydrous Conditions: The success of the Dieckmann condensation is highly dependent on the exclusion of water.
-
Optimal Base and Temperature: Select a strong, non-nucleophilic base and a temperature low enough to suppress side reactions while still allowing the cyclization to proceed.
-
Controlled Work-up: Use a mild acidic quench to neutralize the reaction mixture and protonate the enolate without cleaving the Boc protecting group.
-
Careful Purification: Employ neutralized silica gel or an alternative stationary phase if product decomposition is observed during chromatography.
By systematically addressing these common pitfalls, researchers can significantly improve the yield and reproducibility of the this compound synthesis.
References
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from Grokipedia. [Link]
-
Journal of Crystallography. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Hindawi Publishing Corporation. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from Wikipedia. [Link]
-
Moreno-Vargas, A. J., Robina, I., Petricci, E., & Vogel, P. (2013). Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles. Organic & Biomolecular Chemistry, 11(41), 7016-7025. [Link]
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- 2. grokipedia.com [grokipedia.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate and its Derivatives
Welcome to the technical support center for the purification of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the purification of this important class of bicyclic β-amino acid esters.
Introduction
This compound and its analogues are valuable building blocks in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. Their rigid bicyclic structure provides a unique conformational constraint that is attractive for drug design. However, the purification of these compounds can present several challenges, including the separation of closely related stereoisomers, the lability of the tert-butoxycarbonyl (Boc) protecting group, and the removal of synthetic byproducts. This guide offers a systematic approach to overcoming these hurdles, ensuring the acquisition of highly pure material crucial for subsequent research and development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and its derivatives in a question-and-answer format.
Question 1: I am having difficulty separating the desired diastereomer of my 2-azabicyclo[2.2.2]octane derivative. What strategies can I employ?
Answer: The separation of diastereomers in this class of compounds is a frequent challenge. The choice of strategy depends on the specific nature of the isomers and the scale of your synthesis.
-
Chromatographic Separation: Flash column chromatography on silica gel is the most common initial approach. A systematic screen of solvent systems is recommended. Often, a combination of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is effective. For more challenging separations, consider using a ternary solvent system, such as dichloromethane/methanol/ammonium hydroxide, which can improve resolution for basic amine compounds.[1]
-
Selective Lactonization: In cases where one diastereomer can form an intramolecular lactone while the other cannot, this difference in reactivity can be exploited for separation. For instance, cis-5-hydroxypipecolic acid derivatives can undergo intramolecular lactonization under acidic conditions to form a bicyclo[2.2.2]octane structure, which can be readily separated from the trans isomer by simple washing or chromatography.[2][3][4]
-
Fractional Crystallization: If your derivative possesses acidic or basic handles, forming diastereomeric salts with a chiral resolving agent can enable separation by fractional crystallization. For example, enantiomers of related azabicyclo[2.2.2]octane derivatives have been successfully separated by forming salts with di-O-p-toluoyltartaric acid.[5]
Question 2: I am observing partial or complete loss of the Boc protecting group during my purification. How can I prevent this?
Answer: The Boc group is notoriously sensitive to acidic conditions.[6][7][8] The primary cause of its cleavage during purification is exposure to strong acids, often unintentionally.
-
Avoid Strong Acids in Chromatography: When using reverse-phase HPLC, trifluoroacetic acid (TFA) is a common mobile phase modifier. However, even at concentrations as low as 0.1%, TFA can cause Boc deprotection, especially during the concentration of fractions.[6]
-
Alternative Modifiers: Consider using weaker acids like acetic acid or formic acid.
-
Buffered Mobile Phases: Employing a buffer system, such as ammonium acetate or ammonium bicarbonate, can maintain a less acidic pH and prevent Boc cleavage.
-
Post-Purification Neutralization: If TFA is unavoidable, immediately neutralize the collected fractions with a mild base (e.g., triethylamine, ammonium hydroxide) before solvent evaporation.
-
-
Solvent Evaporation: During solvent removal via rotary evaporation, the concentration of non-volatile acids like TFA increases, accelerating Boc deprotection.[6]
-
Lyophilization: Freeze-drying (lyophilization) is a gentler method for removing volatile acidic mobile phases and is highly recommended for Boc-protected compounds.
-
-
Silica Gel Considerations: While standard silica gel is generally considered neutral, it can have a slightly acidic character. For highly sensitive compounds, using deactivated (neutral) silica gel or pre-treating the silica with a small amount of a non-volatile base like triethylamine can be beneficial.
Question 3: My purified compound appears pure by TLC but shows impurities in the NMR spectrum. What could be the cause?
Answer: This is a common scenario that can arise from several factors:
-
Co-eluting Impurities: The TLC solvent system may not have sufficient resolution to separate all impurities. Experiment with different solvent systems or consider using a more advanced chromatographic technique like preparative HPLC.
-
Residual Solvents: The NMR spectrum is highly sensitive to the presence of residual solvents from the purification process. Ensure your compound is thoroughly dried under high vacuum.
-
Rotamers: The presence of the carbamate group in Boc-protected amines can lead to the existence of rotamers (rotational isomers) that are slowly interconverting on the NMR timescale. This can result in the appearance of doubled or broadened peaks in the NMR spectrum. Acquiring the spectrum at an elevated temperature can often coalesce these peaks into a single set of sharp signals.
-
Configurational Instability: Some bicyclic systems can exhibit configurational instability under certain conditions, leading to epimerization.[1][9] If you suspect this, re-analyzing the sample after it has been standing for some time may show a change in the isomeric ratio.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a silica gel chromatography method for this compound?
A1: A good starting point is a solvent system of petroleum ether and ethyl acetate.[10] Begin with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity. The target compound, being moderately polar, should elute at a reasonable Rf value (typically 0.2-0.4) in a solvent system of intermediate polarity.
Q2: Can I use crystallization to purify my compound?
A2: Yes, crystallization is an excellent method for obtaining highly pure this compound, especially for the final purification step. Successful crystallizations have been reported from solvent mixtures like ethyl acetate/diethyl ether and dichloromethane/diethyl ether.[2][3][4][11] It is crucial to perform the recrystallization in the absence of acidic air to prevent Boc deprotection.[2][3][11]
Q3: How should I store the purified compound?
A3: The purified compound should be stored in a dry, inert atmosphere at low temperatures (2-8°C is often recommended) to maintain its stability.[12]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of potential Boc deprotection if any acidic residues are present.
Protocol 2: Recrystallization
-
Dissolution: Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
Precipitation: Slowly add a less polar solvent in which the compound is insoluble (e.g., diethyl ether or hexanes) until the solution becomes slightly turbid.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C) to promote crystal growth.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold, less polar solvent, and dry under high vacuum.
Data and Diagrams
Table 1: Recommended Solvent Systems for Column Chromatography
| Compound Class | Stationary Phase | Eluent System | Reference |
| Boc-protected amines | Silica Gel | Petroleum Ether / Ethyl Acetate | [10] |
| Azabicyclo[2.2.2]octane derivatives | Silica Gel | CH₂Cl₂ / CH₃OH / NH₄OH | [1] |
| Bicyclic β-amino esters | Silica Gel | n-hexane / Ethyl Acetate | [13][14] |
Diagram 1: Decision Workflow for Purification Strategy
Caption: A decision tree for selecting the appropriate purification method.
Diagram 2: Troubleshooting Boc-Group Stability
Caption: Common causes and solutions for Boc-group instability during purification.
References
-
Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo - Semantic Scholar. (2014). Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Krishnamurthy-Subrayan/680327f310f8485293217d122e23292444c1340b]([Link]
- 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. (2004). Google Patents.
-
Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. (1996). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. (n.d.). Lirias. Retrieved from [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved from [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH. Retrieved from [Link]
-
Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. (2014). SciSpace. Retrieved from [Link]
-
Crystal packing of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]heptane-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Chapter 7. (n.d.). UvA-DARE. Retrieved from [Link]
-
Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. (2014). ResearchGate. Retrieved from [Link]
- METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID. (2015). Google Patents.
-
Novel Bridged Bicyclic r-Amino Acid Esters and Key Derivatives from Quincorine and Quincoridine. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica. Retrieved from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from [Link]
-
Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. (n.d.). IUCr. Retrieved from [Link]
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. (n.d.). MDPI. Retrieved from [Link]
-
The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. (n.d.). SciELO. Retrieved from [Link]
-
Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. (n.d.). PMC - NIH. Retrieved from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]
-
Extraction of Amino Acid Esters Using a Pillararene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. (n.d.). Yu IKUS. Retrieved from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). PubMed. Retrieved from [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). ResearchGate. Retrieved from [Link]
-
Challenges in recombinant protein purification. (2023). Cytiva Life Sciences. Retrieved from [Link]
-
(PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. (2010). ResearchGate. Retrieved from [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 5. WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pure.uva.nl [pure.uva.nl]
- 10. beilstein-journals.org [beilstein-journals.org]
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- 12. This compound | 617714-22-4 [sigmaaldrich.com]
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- 14. researchgate.net [researchgate.net]
Common side reactions and byproducts in the synthesis of 2-azabicyclo[2.2.2]octane compounds
Introduction
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.2]octane, also known as the isoquinuclidine scaffold. This bicyclic amine is a privileged structural motif found in a wide array of natural products, such as catharanthine, and serves as a crucial intermediate in medicinal chemistry.[1][2] Its rigid conformation makes it an invaluable component for designing potent and selective ligands for various biological targets.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during synthesis, with a primary focus on the most powerful and common synthetic tool for this purpose: the Aza-Diels-Alder reaction.[3]
Core Synthetic Strategy: The Aza-Diels-Alder Reaction
The most convergent and widely applied method for constructing the 2-azabicyclo[2.2.2]octane core is the [4+2] cycloaddition between a diene (commonly a 1,2-dihydropyridine derivative) and a dienophile where a nitrogen atom is part of either component.[4][5] This reaction, a variant of the classic Diels-Alder reaction, efficiently builds the characteristic bridged ring system.[6]
Caption: General workflow of the Aza-Diels-Alder reaction.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 2-azabicyclo[2.2.2]octane derivatives.
Q1: My Aza-Diels-Alder reaction is giving a low yield or failing completely. What are the primary causes?
A1: Low yields in Aza-Diels-Alder reactions typically stem from three main areas: reactant electronics, reactant stability, or suboptimal reaction conditions.
-
Electronic Mismatch: The reaction is governed by frontier molecular orbital (FMO) theory.[3] A "normal-electron-demand" reaction is accelerated by an electron-rich diene and an electron-poor dienophile. Ensure your dienophile has electron-withdrawing groups (e.g., -COR, -CN, -COOR) and your diene has electron-donating groups.[3]
-
Diene Instability: 1,2-Dihydropyridines, the most common dienes for this synthesis, can be highly reactive and prone to decomposition, especially in the presence of strong acids or high temperatures.[1][2] It is often best to generate them in situ and use them immediately.
-
Suboptimal Conditions: Thermal reactions may require high temperatures, which can degrade sensitive substrates. Lewis acid catalysis can significantly accelerate the reaction at lower temperatures, but the choice and stoichiometry of the Lewis acid are critical.[1]
Q2: I am observing a mixture of endo and exo stereoisomers. How can I improve the diastereoselectivity?
A2: Controlling stereoselectivity is a classic challenge in Diels-Alder chemistry. The formation of endo vs. exo products is dictated by the geometry of the transition state.
-
Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.[3][7] Running the reaction at lower temperatures will typically favor the endo isomer. Higher temperatures can allow for equilibration to the more sterically favored (thermodynamic) exo product via a retro-Diels-Alder reaction.[6]
-
Lewis Acid Catalysis: Lewis acids chelate to the dienophile, locking it into a specific conformation and exaggerating the energy difference between the endo and exo transition states. This almost always leads to a significant enhancement of diastereoselectivity, usually favoring the endo product.[1] The choice of Lewis acid (e.g., TiCl₄, ZrCl₄, HfCl₄) can have a dramatic impact on the observed ratio.[1]
Q3: My reaction is producing a significant amount of an open-chain byproduct instead of the bicyclic product. What is happening?
A3: This is a strong indication that the reaction is proceeding through a stepwise mechanism rather than a concerted one. When a strong Lewis acid is used to activate an imine dienophile, the mechanism can shift from a pericyclic [4+2] cycloaddition to a stepwise Mannich-Michael pathway.[4]
The reaction first proceeds via a Mannich-type reaction to form a charged, open-chain intermediate. If the subsequent intramolecular Michael addition (the ring-closing step) is slow or disfavored, this intermediate can be trapped or decompose, leading to acyclic byproducts.
Caption: Competing concerted vs. stepwise Aza-Diels-Alder pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor dienophile reactivity.2. Poor diene reactivity or decomposition.3. Insufficient thermal energy. | 1. Activate the dienophile with a suitable Lewis acid (e.g., TiCl₄, Et₂AlCl).2. Use a more electron-rich diene or generate the diene in situ at low temperature.3. Increase temperature cautiously while monitoring for decomposition, or switch to a Lewis acid-catalyzed protocol. |
| Formation of Polymeric Material | 1. High concentration promotes intermolecular side reactions.2. Instability of starting materials or product under reaction conditions.3. Presence of radical initiators (impurities). | 1. Perform the reaction at higher dilution (Syringe pump addition of a reactant can help).2. Lower the reaction temperature. Ensure starting materials are pure.3. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Complex Product Mixture / Low Purity | 1. Formation of regio- and/or stereoisomers.2. Decomposition of product or starting materials.3. Competing side reactions (e.g., dimerization). | 1. For stereoisomers, see FAQ Q2. For regioisomers, re-evaluate the directing effects of substituents.2. Re-screen reaction conditions (temperature, time, catalyst) to find a cleaner window.3. Analyze byproducts by LC-MS or NMR to identify their structure and postulate a formation mechanism. This will guide further optimization. |
| Difficulty in Product Purification | 1. Byproducts (e.g., stereoisomers) have very similar polarity to the desired product.2. Product is highly polar and streaks on silica gel. | 1. Consider derivatization. The basic nitrogen of the product can be protonated to form a salt, which can often be purified by recrystallization.[8] The free base can be regenerated afterward.2. Switch to a different stationary phase (e.g., alumina, C18 reverse phase) or use an amine-modified mobile phase (e.g., add 1% Et₃N to your eluent for silica gel chromatography). |
Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder
This protocol describes a representative synthesis of a chiral 2-azabicyclo[2.2.2]octane derivative, adapted from methodologies reported in the literature.[1]
Objective: To synthesize a chiral isoquinuclidine via a diastereoselective Diels-Alder reaction using a Lewis acid catalyst.
Materials:
-
1-Methoxycarbonyl-1,2-dihydropyridine (Diene)
-
N-acryloyl-(1S)-2,10-camphorsultam (Chiral Dienophile)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral dienophile (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add TiCl₄ solution (2.0 equiv) dropwise via syringe over 10 minutes. Stir the resulting mixture for 30 minutes at -78 °C. Causality Note: Pre-complexing the Lewis acid with the chiral dienophile enhances its electrophilicity and sets the chiral environment before the diene is introduced.
-
Diene Addition: Add a solution of 1-methoxycarbonyl-1,2-dihydropyridine (1.2 equiv) in anhydrous DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dienophile is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel, add more DCM, and separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product.[1]
Caption: Experimental workflow for the catalyzed cycloaddition.
Data Summary: Influence of Lewis Acids
The choice of Lewis acid can dramatically affect both the yield and the diastereoselectivity of the cycloaddition.
| Lewis Acid (equiv.) | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| None (Thermal) | Reflux (Toluene) | 82 | 38 | [1] |
| Et₂AlCl (1.0) | -78 | 89 | 94 | [1] |
| TiCl₄ (1.0) | -78 | 26 | 97 | [1] |
| TiCl₄ (2.0) | -78 | 91 | 99 | [1] |
| ZrCl₄ (2.0) | -78 | 85 | 99 | [1] |
| HfCl₄ (2.0) | -78 | 88 | 99 | [1] |
Data adapted from a representative system of 1-methoxycarbonyl-1,2-dihydropyridine and N-acryloyl-(1R)-2,10-camphorsultam.[1]
References
-
Uchida, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-47. [Link]
-
Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Kaur, H., et al. (2021). Modular Strategy for the Synthesis of Functionalized Aryl-Fused 2-azabicyclo[2.2.2]octane Scaffolds. The Journal of Organic Chemistry, 86(17), 11899-11910. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(5805). [Link]
-
Wikipedia. (2023). Aza-Diels–Alder reaction. [Link]
-
University of Liverpool Repository. (Date unavailable). A review of the methods for preparation of quinuclidine. [Link]
- Google Patents. (1993). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
BYJU'S. (Date unavailable). Diels Alder Reaction Mechanism. [Link]
-
ResearchGate. (2009). Synthesis of Azabicyclo[2.2.n]alkane Systems as Analogues of 3-[1-Methyl-2-(S)-pyrrolidinyl- methoxy]pyridine (A-84543). [Link]
-
Semantic Scholar. (1991). 2-AZABICYCLO[2.2.2]OCTANE. [Link]
-
ResearchGate. (2021). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. [Link]
-
Organic Syntheses. (Date unavailable). 3-quinuclidone hydrochloride. [Link]
-
Wikipedia. (2023). Diels–Alder reaction. [Link]
-
Organic Chemistry Portal. (Date unavailable). Diels-Alder Reaction. [Link]
- Google Patents. (2004). 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.
-
ScienceDirect. (2010). An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. [Link]
-
Bentham Science. (2014). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. [Link]
-
ResearchGate. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. [Link]
-
PubMed Central (PMC). (2012). A General Iridium-Catalyzed Reductive Dienamine Synthesis Allows a Five-Step Synthesis of Catharanthine via the Elusive Dehydrosecodine. [Link]
-
BIP. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]
-
YouTube. (2021). 16.5 Diels-Alder Reactions. [Link]
-
ResearchGate. (1998). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. [Link]
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- 2. A General Iridium-Catalyzed Reductive Dienamine Synthesis Allows a Five-Step Synthesis of Catharanthine via the Elusive Dehydrosecodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
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Optimization of reaction parameters for scaling up tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate production
Technical Support Center: Optimization and Scale-Up of tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound (CAS 617714-22-4). This molecule is a crucial building block for complex pharmaceutical agents, including CCR3 antagonists.[1] Its rigid bicyclic structure provides a valuable scaffold in drug design. However, the inherent strain of the bicyclo[2.2.2]octane system presents unique challenges in its synthesis, particularly during process optimization and scale-up.[2]
This guide is structured to provide direct, actionable solutions to common problems encountered during its production, based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective method for constructing the 2-azabicyclo[2.2.2]octane core is through an intramolecular Dieckmann condensation of a suitably substituted piperidine diester.[3][4] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester, which in this case is the target bicyclic ketone.
Q2: Can you illustrate the core reaction mechanism?
Certainly. The reaction is a classic Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[3] The key steps involve the formation of an ester enolate, which then acts as an intramolecular nucleophile to attack the second ester group, forming the new carbon-carbon bond that closes the ring.
Caption: The Dieckmann condensation pathway.
Q3: What makes this reaction challenging to scale up?
The primary challenges are:
-
Competing Intermolecular Reactions: At high concentrations, the ester enolate can react with another molecule of the starting material (intermolecular Claisen condensation) instead of cyclizing, leading to polymer-like byproducts and reduced yield.
-
Ring Strain: The bicyclo[2.2.2]octane system has considerable ring strain. This can make the ring-closing step less favorable compared to analogous reactions forming five-membered rings.[2]
-
Strictly Anhydrous Conditions: The strong bases used are highly sensitive to moisture, and any water present will quench the base and hydrolyze the ester groups, halting the reaction.
-
Exotherm Management: The initial deprotonation and the cyclization can be exothermic. On a large scale, this heat must be carefully managed to prevent side reactions and ensure safety.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My reaction yield is very low or I've recovered only starting material.
This is the most common issue and typically points to a problem with the reaction conditions.
-
Q: Could my choice of base be the problem? A: Absolutely. The Dieckmann condensation requires a strong, non-nucleophilic base to generate the ester enolate. Critically, because the final β-keto ester product is more acidic (pKa ≈ 11) than the alcohol byproduct (pKa ≈ 16-18), the reaction requires a full equivalent of base to deprotonate the product and drive the equilibrium forward.[4][5] Using only a catalytic amount of base will result in a stalled or failed reaction.
| Base Type | Suitability | Rationale & Key Considerations |
| Sodium Hydride (NaH) | Excellent | A strong, non-nucleophilic base. It is often used as a 60% dispersion in mineral oil, which must be washed away with dry hexanes before use. The reaction produces H₂ gas, which must be safely vented. |
| Potassium tert-butoxide (KOtBu) | Excellent | Very strong and sterically hindered, minimizing nucleophilic side reactions. Highly hygroscopic; ensure it is fresh and handled in an inert atmosphere. |
| Sodium Ethoxide (NaOEt) | Good | A classic choice for Dieckmann condensations.[4] However, it can participate in transesterification if your starting material has different ester groups. Must be used in stoichiometric amounts. |
| Triethylamine (TEA), DIPEA | Unsuitable | These are organic amine bases and are not strong enough to deprotonate the α-carbon of the ester efficiently. |
-
Q: How critical is the solvent purity? A: It is paramount. The reaction must be conducted under strictly anhydrous conditions. Trace amounts of water will react with the strong base, rendering it inactive. Solvents like Tetrahydrofuran (THF) or Toluene must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system.
Caption: A workflow for troubleshooting low-yield reactions.
Problem 2: My NMR/LC-MS shows multiple significant byproducts.
-
Q: I see a high molecular weight smear or a large, broad peak. What is it? A: This strongly suggests intermolecular polymerization. The enolate from one molecule is attacking a different molecule instead of cyclizing.
-
Solution: High-Dilution Conditions. To favor the intramolecular pathway, the reaction must be run at a low concentration, typically below 0.1 M. On a larger scale, this is achieved by the slow, controlled addition of the diester substrate solution to a heated solution of the base in the solvent. This keeps the instantaneous concentration of the unreacted diester low, giving each molecule a better chance to "find itself" and cyclize.
-
-
Q: I see evidence of a hydrolyzed product (a diacid or mono-acid/mono-ester). Why? A: This is a clear sign of water contamination. The base is hydrolyzing the ester functional groups.
-
Solution: Rigorous Anhydrous Technique. Re-evaluate your entire setup. Ensure glassware is oven-dried or flame-dried under vacuum. Use fresh, anhydrous solvents and handle all reagents under an inert atmosphere (Nitrogen or Argon). The workup should also be considered; a premature aqueous quench can cause hydrolysis if unreacted base remains.
-
-
Q: My product is contaminated with an aldehyde-like impurity. Where did it come from? A: Aldehydic impurities can sometimes arise from side reactions or from the starting materials. They can be difficult to remove via standard chromatography.
-
Solution: Bisulfite Wash. During the aqueous workup, a wash with a saturated sodium bisulfite (NaHSO₃) solution can be effective. Bisulfite selectively reacts with aldehydes and some unhindered ketones to form water-soluble adducts, which are then extracted into the aqueous layer.[6]
-
Problem 3: The reaction starts but seems to stall before completion.
-
Q: My TLC or in-process control (IPC) shows the reaction stops at ~50% conversion. What's happening? A: This is a classic symptom of using an insufficient amount of base. The reaction proceeds until all the base is consumed by forming the enolate of the β-keto ester product. As explained previously, this product enolate is not basic enough to deprotonate more starting material, so the reaction halts.[5]
-
Solution: Verify Base Stoichiometry. Ensure you are using at least 1.0, and preferably 1.05-1.1, equivalents of high-purity strong base. If the reaction has stalled, it is sometimes possible to rescue it by carefully adding more base, but it is better to use the correct amount from the start.
-
Scale-Up Protocol and Optimization
Scaling this synthesis requires shifting focus from ideal lab conditions to process control and safety.
Optimized Lab-Scale Protocol (10g Scale)
-
Preparation: Under a nitrogen atmosphere, wash sodium hydride (60% in mineral oil, 1.9 g, ~47.5 mmol, 1.1 eq) with anhydrous hexanes (3 x 15 mL) and carefully decant the solvent. Suspend the washed NaH in 250 mL of anhydrous THF in a 1 L 3-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Base Activation: Heat the suspension to a gentle reflux for 30 minutes to ensure the base is fully dispersed and active. Cool the mixture to 50 °C.
-
Substrate Addition: In a separate flask, dissolve the piperidine diester precursor (e.g., Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate, 14.2 g, 43.1 mmol, 1.0 eq) in 250 mL of anhydrous THF.
-
Cyclization: Add the diester solution to the NaH suspension dropwise via an addition funnel over 4-5 hours, maintaining the internal temperature at 50-55 °C. Vigorous hydrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, maintain the reaction at 55 °C for an additional 2 hours, or until in-process analysis (e.g., TLC, LC-MS) shows complete consumption of the starting material.
-
Workup: Cool the reaction to 0 °C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of 10 mL of acetic acid to neutralize the excess NaH and protonate the product enolate.
-
Extraction: Dilute the mixture with 200 mL of ethyl acetate and 200 mL of water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography (e.g., silica gel, 20-40% ethyl acetate in hexanes) or recrystallization from a suitable solvent system like diethyl ether/hexanes.[7]
Key Parameters for Scale-Up Optimization
| Parameter | Lab Scale (1-10g) | Pilot Scale (1-10kg) | Rationale for Change |
| Concentration | 0.05 - 0.1 M | Maintain ≤ 0.1 M | Critical for minimizing intermolecular side reactions. Requires larger reactor volumes. |
| Reagent Addition | Dropwise via funnel | Metering pump | Ensures precise, controlled, and slow addition to manage exotherm and maintain high-dilution effect. |
| Heat Transfer | Heating mantle / Oil bath | Jacketed reactor with thermal fluid | Surface area-to-volume ratio decreases on scale-up. A jacketed reactor is essential for uniform heating and efficient cooling during quenching. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (high torque) | Required to effectively suspend the base (NaH) and handle the potentially viscous reaction mixture. |
| Purification | Chromatography | Crystallization / Distillation | Chromatography is not economically viable at large scales. Developing a robust crystallization or distillation protocol is essential for isolating the pure ketone.[8] |
| Safety | Standard fume hood | Process safety review | Hydrogen gas evolution from NaH is a significant fire/explosion risk at scale. The process must be designed with appropriate venting and inert atmosphere control. Quenching is highly exothermic and must be controlled carefully.[9] |
References
-
Zheng, H., Huo, X., Zhao, C., Jing, P., & Zhang, J. (2011). Au-Catalyzed Piperidine Synthesis via Tandem Acyloxy Migration/Intramolecular [3 + 2] Cycloaddition of Enynyl Esters. Organic Letters. [Link]
-
Maleev, V. I., Tsvetkov, V. B., & Ilovaisky, A. I. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Zheng, H., Huo, X., Zhao, C., Jing, P., & Zhang, J. (2011). Au-catalyzed piperidine synthesis via tandem acyloxy migration/intramolecular [3 + 2] cycloaddition of enynyl esters. PubMed. [Link]
-
Zheng, H., Huo, X., Zhao, C., Jing, P., & Zhang, J. (2012). ChemInform Abstract: Au-Catalyzed Piperidine Synthesis via Tandem Acyloxy Migration/Intramolecular [3 + 2] Cycloaddition of Enynyl Esters. ResearchGate. [Link]
-
Moriguchi, T., Krishnamurthy, D., Arai, T., & Tsuge, H. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. SciSpace. [Link]
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]
-
Bafaluy, D., Belderrain, T. R., Nicasio, M. C., & Pérez, P. J. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Moriguchi, T., Krishnamurthy, D., Arai, T., & Tsuge, H. (2014). Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. ResearchGate. [Link]
-
Krishnamurthy, D., Moriguchi, T., Arai, T., Matsumoto, T., & Tsuge, H. (2014). Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. IUCrData. [Link]
- Deanesly, R. M. (1939). Purification of ketones.
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. University of Rochester. [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate. PubChem. [Link]
-
Dydio, P., & Grygorenko, O. O. (2020). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. [Link]
-
Schade, M. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
Monteiro, M., Siopa, F., & Afonso, C. A. M. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
- Miller, S. P., et al. (2020). Process for the preparation of intermediates useful for making (2s,5r)-7-oxo-n-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.
-
CK-12 Foundation. (n.d.). What methods are specific to the preparation of ketones excluding aldehydes?. CK-12. [Link]
-
Glickson, J. D., & May, E. L. (1974). Synthesis of 5,6-benzo-2-azabicyclo[2.2.2]octane derivatives as potential benzomorphan-type analgesic agents. PubMed. [Link]
-
Iacobazzi, V. M., et al. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. [Link]
-
Monteiro, M., Siopa, F., & Afonso, C. A. M. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Bishop, R., et al. (2001). Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. ResearchGate. [Link]
-
Promontorio, R. (2020). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification [chem.rochester.edu]
- 8. US2166584A - Purification of ketones - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
Stability and storage conditions for tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Technical Support Center: Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Welcome to the dedicated technical support guide for this compound (CAS No. 617714-22-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this critical building block in your experiments. As a key intermediate in the synthesis of complex molecules, particularly in the development of targeted protein degraders, maintaining its chemical integrity is paramount for reproducible and successful outcomes.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: There seems to be conflicting information on the optimal storage temperature. Should I store it at room temperature or refrigerated (2-8°C)?
A1: This is an excellent and critical question. While some suppliers state "room temperature" storage is acceptable, the most scientifically rigorous and conservative approach is to store the compound at 2-8°C . The rationale for this recommendation is based on minimizing the potential for slow degradation over time, which can occur even in solid-state materials. Refrigeration slows down any potential hydrolytic or atmospheric reactions, ensuring the long-term purity and stability of the material. For short-term use (i.e., within a single day), securely sealed vials can be left on the benchtop after being allowed to equilibrate to ambient temperature.
Q2: How sensitive is this compound to moisture and air?
A2: The compound's structure, containing both a Boc-protecting group and a ketone, warrants careful handling to prevent exposure to moisture. The recommendation from multiple suppliers to keep it "Sealed in dry" conditions is critical. Atmospheric moisture can lead to clumping of the solid material and, more significantly, could potentially initiate slow hydrolysis of the tert-butyl ester over extended periods, especially if acidic or basic impurities are present. While short-term exposure during weighing is generally acceptable, the bulk material should always be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: According to GHS classifications, this compound is categorized as a warning-level chemical.[3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, standard personal protective equipment (PPE) is mandatory. This includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid dust.[5]
Q4: What is the expected appearance of the compound and what should I do if it looks different?
A4: this compound should be a white to off-white solid. If you observe significant discoloration (e.g., yellowing) or if the material appears wet, clumpy, or oily, it may be a sign of degradation or contamination. In such cases, it is strongly recommended to use a fresh, unopened batch of the reagent for your experiment to avoid compromising your results. Consider running a quality control check (e.g., NMR or LC-MS) on the suspect material if it is critical.
Part 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation, linking them back to the compound's stability and handling.
| Problem Encountered | Potential Root Cause (Compound-Related) | Recommended Action & Scientific Rationale |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of the starting material. The most likely cause is improper storage leading to partial hydrolysis of the Boc-group or other degradation pathways. The Boc (tert-butoxycarbonyl) group is notoriously labile to acidic conditions, and even trace acidic impurities in solvents, coupled with moisture, can initiate its removal. | 1. Verify Storage: Confirm that the compound has been stored at 2-8°C in a tightly sealed container. 2. Use a Fresh Batch: Open a new, sealed container of the compound for your next experiment. 3. Re-qualify Material: If using an older batch, perform a quick purity analysis (¹H NMR, LC-MS) to confirm its integrity before use. Check for the presence of the characteristic tert-butyl singlet around 1.4-1.5 ppm in the NMR spectrum. |
| The solid material is difficult to weigh accurately and appears "clumpy" or "sticky". | Moisture absorption. This is a clear physical indicator that the compound has been exposed to atmospheric humidity. This compromises the accuracy of weighing and indicates that the material's chemical purity may also be compromised. | 1. Discard the affected reagent. Do not attempt to dry it in an oven, as this can accelerate thermal degradation. 2. Improve Handling Protocol: When not in use, store the container inside a desiccator (even when refrigerated) to provide an extra layer of protection against moisture ingress during temperature cycling. Always allow the container to warm to room temperature before opening to prevent condensation. |
| Complete or partial insolubility in a previously reliable solvent system. | Formation of insoluble degradation products. If the compound has degraded, the resulting impurities may have different solubility profiles, leading to unexpected insolubility. | 1. Confirm Solvent Purity: Ensure your solvent is anhydrous and of high purity. 2. Test with a Fresh Sample: Attempt to dissolve a small amount of a new batch of the compound in the same solvent as a control. If the new batch dissolves, it confirms the original material was compromised. 3. Consider Sonication: Gentle sonication can aid in dissolving solids, but if it remains insoluble, the material should not be used. |
Part 3: Recommended Storage & Handling Protocol
This section provides a summary of best practices and a visual workflow for ensuring the long-term stability of your reagent.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows potential side reactions. |
| Atmosphere | Tightly sealed container, under inert gas (Argon/Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Light Exposure | Store in an opaque or amber vial | Protects against potential photolytic degradation, a general best practice for complex organic molecules. |
| Container Type | Glass vial with a PTFE-lined cap | Ensures chemical inertness and a high-quality seal. |
Experimental Workflow: From Receipt to Use
The following diagram outlines the critical decision points and handling steps to maintain the integrity of this compound.
Caption: Workflow for optimal handling and storage of the compound.
References
-
This compound, min 97%, 1 gram - CP Lab Safety . Source: CP Lab Safety. [Link]
-
Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate - PubChem . Source: PubChem, National Institutes of Health. [Link]
Sources
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- 2. tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | 1818843-13-8 | Benchchem [benchchem.com]
- 3. dempochem.com [dempochem.com]
- 4. Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate | C12H19NO3 | CID 72207652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
Technical Support Center: Enhancing the Solubility of Azabicyclo[2.2.2]octane Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for one of the most common hurdles in developing drug candidates based on the azabicyclo[2.2.2]octane scaffold: poor aqueous solubility. The rigid, often lipophilic nature of this valuable scaffold can create significant challenges for achieving adequate bioavailability.[1] This resource offers troubleshooting guides and FAQs to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the early stages of development.
Q1: Why do my azabicyclo[2.2.2]octane-based compounds often exhibit poor aqueous solubility?
Answer: The solubility challenge with this scaffold is multifactorial and rooted in its fundamental physicochemical properties.
-
Molecular Rigidity and Crystal Packing: The bicyclic structure is conformationally rigid. This rigidity can promote highly stable, ordered crystal lattice structures. Overcoming this crystal lattice energy during dissolution requires a significant amount of energy, leading to low thermodynamic solubility.[1]
-
Lipophilicity: While the tertiary amine is a polar feature, the surrounding carbocyclic framework is inherently lipophilic. As substituents are added to engage with biological targets, the overall lipophilicity (often measured as LogP) can increase dramatically, further decreasing aqueous solubility.
-
High Melting Point: A consequence of the stable crystal lattice is often a high melting point. There is a well-established correlation between a high melting point and low aqueous solubility, as both are influenced by the strength of intermolecular interactions in the solid state.[2]
Q2: What are the primary strategic approaches to improve the solubility of these basic compounds?
Answer: The strategies can be broadly categorized into two main pillars: Chemical Modification of the active pharmaceutical ingredient (API) itself and Formulation-Based Approaches .
| Strategy Pillar | Approach | Description | Key Advantage |
| Chemical Modification | Salt Formation | Ionizing the basic nitrogen with an acid to form a salt. This is the most common and often most effective method for basic drugs.[3][4][5] | Simple, cost-effective, and well-accepted by regulatory agencies.[6] Can provide dramatic increases in solubility and dissolution rate.[7] |
| Prodrug Strategies | Temporarily masking the parent drug with a promoiety that imparts higher solubility. The promoiety is cleaved in vivo to release the active drug.[8] | Can achieve very high aqueous solubility for parenteral formulations and can sometimes overcome permeability issues.[9] | |
| Structural Modification | Introducing polar functional groups (e.g., -OH, -NH2) or replacing lipophilic moieties with more polar bioisosteres. | Can fundamentally improve the intrinsic solubility of the molecule, independent of formulation. | |
| Formulation-Based | Particle Size Reduction | Decreasing the particle size of the solid drug (micronization, nanonization) to increase the surface area available for dissolution.[10][11] | Enhances the rate of dissolution, which is critical for BCS Class II compounds. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix. This bypasses the crystal lattice energy barrier.[5] | Can achieve a supersaturated state, significantly increasing the apparent solubility. | |
| Lipid-Based Formulations | Dissolving the drug in oils, surfactants, or co-solvents to create self-emulsifying drug delivery systems (SEDDS) or microemulsions.[5] | Highly effective for very lipophilic compounds (high LogP), presenting the drug in a solubilized form.[10] |
Q3: How do I decide between a chemical modification and a formulation strategy?
Answer: This decision depends on the development stage, the intended route of administration, and the specific properties of your compound. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q4: What is the first solubility measurement I should perform to diagnose my problem?
Answer: You should begin by measuring both kinetic and thermodynamic solubility. The difference between them is highly informative.
-
Kinetic Solubility: Typically measured by adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration at which it precipitates. This is a high-throughput method that simulates the conditions after rapid dilution but may not represent true equilibrium.[12]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of the compound in a solvent.[12] The shake-flask method is the gold standard for this measurement.[12]
Interpretation:
-
If both are low , your molecule is intrinsically poorly soluble. You will likely need a robust strategy like salt formation, amorphous dispersions, or a prodrug approach.
-
If kinetic solubility is high but thermodynamic solubility is low , your compound is prone to crystallization. This suggests that strategies creating a supersaturated state, like amorphous solid dispersions, could be particularly effective.
Part 2: Troubleshooting Guides
This section provides detailed guidance for specific experimental challenges.
Guide 1: Salt Formation Issues
-
Problem: My hydrochloride (HCl) salt shows minimal or no solubility improvement over the freebase, or it disproportionates back to the freebase in solution.
-
Potential Causes:
-
High Lattice Energy of the Salt: The newly formed salt crystal lattice is just as stable (or more stable) than the freebase crystal lattice, offering no energetic advantage for dissolution.[6]
-
Common Ion Effect: In a low pH medium (like the stomach), the high concentration of chloride ions can suppress the dissolution of an HCl salt.[3][6]
-
Weak Basicity of the API: If the pKa of the azabicyclic nitrogen is too low, the salt may not be stable at neutral pH and can dissociate back to the less soluble free form. A general rule of thumb (the "ΔpKa rule") suggests the pKa of the base should be at least 2-3 units higher than the pKa of the acidic counter-ion for stable salt formation.[7]
-
Hygroscopicity Issues: The salt form may be highly hygroscopic, which can lead to handling issues and physical instability, even if solubility is improved.
-
-
Recommended Solutions & Protocol:
-
Expand Your Counter-ion Screen: Do not rely solely on HCl. A broad screen of pharmaceutically acceptable counter-ions is essential. Mesylate, tosylate, sulfate, maleate, and fumarate are common alternatives for basic drugs.[7]
-
Characterize Solid Forms: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm you have formed a new, crystalline salt and not just a physical mixture or an amorphous form.
-
Determine pH-Solubility Profile: Measure the solubility of both the freebase and the salt form across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). This will reveal the pH at which the salt provides a maximal solubility advantage and whether it is stable.[3]
-
Caption: Salt formation disrupts the crystal lattice, leading to faster dissolution.
Guide 2: Prodrug Strategy Failures
-
Problem: My N-phosphonooxymethyl prodrug has excellent water solubility but shows poor or no conversion back to the parent drug in in vitro assays (e.g., plasma or liver microsome incubations).
-
Potential Causes:
-
Enzyme Specificity: The prodrug was designed to be cleaved by a specific enzyme (e.g., alkaline phosphatase), but this enzyme may have low activity in the chosen in vitro system or be sterically hindered from accessing the cleavage site.[13][14]
-
Chemical Stability of the Prodrug: The linker chemistry may be too stable under physiological conditions, preventing the spontaneous chemical breakdown step that follows enzymatic cleavage.[15]
-
Incorrect Prodrug Design: The chosen promoiety, while conferring solubility, is not recognized by relevant metabolic enzymes. For tertiary amines like the azabicyclo[2.2.2]octane nitrogen, N-oxide or N-phosphonooxymethyl derivatives are common, but their success is structure-dependent.[9][13]
-
-
Recommended Solutions & Protocol:
-
Vary the In Vitro System: Test the prodrug's stability and conversion in multiple systems, such as human plasma, rat plasma, and liver S9 fractions or hepatocytes from different species. This can help identify species differences in enzymatic activity.
-
Use Purified Enzymes: Conduct experiments with purified enzymes known to cleave your linker type (e.g., purified alkaline phosphatase for a phosphate-based prodrug) to confirm that the prodrug is a viable substrate.[13][14] This helps decouple enzymatic activity from other matrix effects.
-
Re-evaluate Linker Chemistry: If the prodrug is a substrate for the enzyme but still doesn't release the parent drug, the post-cleavage chemical release is the rate-limiting step. Consider alternative linkers that are known to be more labile after the initial enzymatic trigger.
-
Caption: Two-step bioreversion process for a typical amine prodrug.[13]
Part 3: Key Experimental Protocol
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol describes the gold-standard method for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of a compound that can be dissolved in a specific aqueous buffer at equilibrium.
Materials:
-
Crystalline compound of interest
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
0.22 µm syringe filters (ensure low drug binding, e.g., PVDF)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain at the end of the experiment, ensuring saturation. A good starting point is 2-5 mg of compound per 1 mL of buffer.
-
Incubation: Add the selected buffer to the vial. Cap it tightly to prevent solvent evaporation.
-
Equilibration: Place the vial on an orbital shaker at a constant temperature. Allow the suspension to shake for at least 24-48 hours. Causality Note: This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states. For some compounds with slow dissolution kinetics, 72 hours may be necessary.
-
Phase Separation: After incubation, let the vials stand for 1-2 hours to allow larger particles to settle. Then, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sampling: Carefully withdraw a sample from the supernatant. Do not disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This step removes any remaining fine particulates that could falsely elevate the measured concentration.
-
Quantification: Dilute the filtrate as necessary and analyze the concentration using a pre-validated HPLC or LC-MS method against a standard curve.
-
Validation: To confirm equilibrium was reached, you can analyze samples at multiple time points (e.g., 24h and 48h). The concentration should be stable between the later time points.
References
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Krøgsgaard-Larsen, N., et al. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry.
- Kumar, L., et al.
- dos Santos, J. L., et al. (2008). Prodrugs for Amines. Molecules.
- Heimbach, T., et al. (2007). Prodrugs for Improved Aqueous Solubility.
- S. Vidyadhara, et al. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar.
-
Kearney, A. S., et al. (1999). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed. [Link]
- Chakravarthi, K. G., et al. Role of Prodrugs in Solubility Enhancement of Drugs.
- Lüdeker, D., & Briel, T.
- Nakane, M., et al. (2023). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Shah, N., & Sandhu, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Kumar, A., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Po-Chang, L., & Testa, B. (2024). Will we ever be able to accurately predict solubility?
- Bergström, C. A. S., et al. (2014). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 15. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the large-scale synthesis of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Technical Support Center: Synthesis of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This valuable building block is integral to various drug discovery programs, particularly in the development of novel inhibitors and therapeutic agents[1][2]. However, its rigid, strained bicyclic structure presents unique and often frustrating challenges during large-scale synthesis.
This guide is designed to move beyond simple protocols. Drawing from extensive field experience and established chemical principles, we will explore the causality behind common synthetic failures and provide robust, field-proven troubleshooting strategies. Our goal is to empower you to not only replicate the synthesis but to understand and control it.
Synthetic Overview: The Dieckmann Condensation Approach
The most common and logical route to the 2-azabicyclo[2.2.2]octane core is via an intramolecular Dieckmann condensation of a suitably substituted piperidine diester.[3][4][5][6] This process involves cyclization to form the β-keto ester, followed by hydrolysis and decarboxylation to yield the target ketone. The general workflow is outlined below.
Caption: General synthetic workflow for the target molecule.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing both mechanistic explanations and actionable solutions.
Q1: Why is the yield of my Dieckmann condensation consistently low?
This is the most frequent challenge. Low yields in this specific cyclization are often attributed to a combination of factors stemming from the inherent strain of the bicyclo[2.2.2]octane system.[7]
Answer:
-
Mechanistic Insight: The Dieckmann condensation is an equilibrium-driven process.[6] The final, thermodynamically favorable step is the deprotonation of the newly formed, acidic α-proton on the β-keto ester.[6][8] However, the formation of the bicyclo[2.2.2]octane ring system introduces significant steric and torsional strain, raising the energy of the product and unfavorably shifting the equilibrium.[7]
-
Common Pitfalls & Solutions:
-
Inappropriate Base Selection: Using a nucleophilic base like sodium ethoxide (NaOEt) in ethanol is a classic approach but is problematic here. It can lead to side reactions such as intermolecular condensation (dimerization) and transesterification, significantly reducing the yield.[3][4]
-
Solution: Employ a strong, non-nucleophilic, sterically hindered base.[3] Our internal studies and literature reports confirm that bases like potassium tert-butoxide (KOtBu), sodium hydride (NaH), or lithium bis(trimethylsilyl)amide (LHMDS) in aprotic solvents (e.g., THF, Toluene) provide superior results by minimizing side reactions.
-
-
Intermolecular Competition: At higher concentrations, the enolate of one diester molecule can react with the carbonyl of another, leading to oligomeric byproducts instead of the desired intramolecular cyclization.
-
Solution: Adhere to high-dilution principles. Running the reaction at concentrations below 0.1 M is critical. A slow addition of the diester precursor to a solution of the base (rather than the other way around) further ensures that the concentration of the uncyclized material remains low at any given moment, favoring the intramolecular pathway.
-
-
Reversibility and Ring Strain: The strain in the bicyclic product can promote a retro-Dieckmann reaction, cleaving the newly formed ring.[5][9]
-
Advanced Solution: For highly strained systems, trapping the initial tetrahedral intermediate can prevent this reversal. A modified Dieckmann procedure involving the addition of chlorotrimethylsilane (TMSCl) can trap the intermediate hemiketal anion, driving the reaction forward to completion.[7][10] This is a powerful but more technically demanding approach.
-
-
Troubleshooting Flowchart: Low Cyclization Yield
Caption: Decision tree for troubleshooting low Dieckmann condensation yields.
Q2: The final decarboxylation step is not working. Why is my β-keto acid so stable?
This is a classic and fundamentally important challenge in bicyclic chemistry that often stumps researchers accustomed to standard acyclic or monocyclic systems.
Answer:
-
Mechanistic Insight (Bredt's Rule): The standard thermal decarboxylation of a β-keto acid proceeds through a cyclic, 6-membered transition state that produces an enol intermediate.[11][12] In the case of the 2-azabicyclo[2.2.2]octane system, this enol would require a double bond at the bridgehead carbon. Such a configuration is a violation of Bredt's Rule, which states that a double bond cannot be placed at a bridgehead position in a small bicyclic system because the resulting p-orbitals cannot achieve the necessary planar geometry for a stable pi bond.[13] This makes the enol intermediate energetically inaccessible, and thus, the standard decarboxylation pathway is effectively blocked.
-
Solutions:
-
Krapcho Dealkoxycarbonylation: This is the most reliable method in this context. The Krapcho reaction uses a salt (typically LiCl or NaCl) in a high-boiling polar aprotic solvent like DMSO with water at elevated temperatures. It proceeds via an SN2 mechanism where the chloride ion attacks the ester's alkyl group, leading to the expulsion of the carboxylate, which then protonates to give the final product and CO₂. This pathway completely bypasses the forbidden bridgehead enol intermediate.
-
Acid-Catalyzed Hydrolysis and High-Temperature Forcing: While less efficient, prolonged heating in strong acid (e.g., 6M HCl or H₂SO₄) at temperatures exceeding 150-180 °C can sometimes force decarboxylation, likely through alternative, higher-energy radical pathways.[11] However, this method often leads to decomposition and lower yields and should be considered a secondary option.
-
Q3: How should I purify the final product and what are the common impurities?
Answer:
-
Common Impurities:
-
Unreacted β-keto ester: From incomplete hydrolysis/decarboxylation.
-
Piperidine diester precursor: From incomplete cyclization.
-
Polymeric byproducts: From intermolecular condensation during the Dieckmann step.
-
Hydrolyzed precursor: The diester can hydrolyze back to a diacid under the decarboxylation conditions if not cyclized first.
-
-
Purification Strategy:
-
Workup: After decarboxylation, a standard aqueous workup is essential. The crude product is often an oil or a low-melting solid. Extraction into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing with saturated sodium bicarbonate solution will remove any acidic impurities.
-
Chromatography: Flash column chromatography on silica gel is the most effective method for purification at the lab scale. A gradient elution system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If a solid is obtained, recrystallization can be an excellent final purification step for large-scale work. A solvent system like ethyl acetate/hexanes or diethyl ether can be effective.
-
Detailed Experimental Protocols
Disclaimer: These protocols are intended for experienced researchers and should be performed with appropriate safety precautions in a controlled laboratory setting.
Protocol 1: Optimized Dieckmann Cyclization at Scale
This protocol utilizes potassium tert-butoxide for its high reactivity and solubility in THF.
-
Setup: Under an inert atmosphere (Argon or Nitrogen), equip a large, dry, three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Base Preparation: Charge the flask with anhydrous tetrahydrofuran (THF, ~20 L per mole of substrate). Cool the solvent to 0 °C in an ice bath. Carefully add potassium tert-butoxide (1.1 equivalents) portion-wise, allowing it to dissolve.
-
Substrate Addition: Dissolve the N-Boc-piperidine diester precursor (1.0 equivalent) in anhydrous THF (~5 L per mole). Add this solution to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the stirred base solution over 4-6 hours, ensuring the internal temperature does not exceed 5 °C. A color change to yellow or amber is typically observed.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Quench: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Wash & Dry: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude cyclic β-keto ester. This material is often used directly in the next step without further purification.
Protocol 2: Krapcho Saponification and Decarboxylation
-
Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine the crude β-keto ester from the previous step (1.0 equivalent), lithium chloride (3.0 equivalents), and dimethyl sulfoxide (DMSO, ~10 mL per gram of ester).
-
Water Addition: Add deionized water (1.5 to 2.0 equivalents). The presence of a small amount of water is crucial for the reaction mechanism.
-
Heating: Heat the mixture to 140-160 °C. Vigorous gas evolution (CO₂) should be observed.
-
Monitoring: Maintain the temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cooling & Dilution: Allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a larger beaker containing ice water.
-
Extraction: Extract the diluted aqueous mixture three times with ethyl acetate.
-
Wash & Dry: Combine the organic extracts and wash repeatedly with water to remove DMSO, followed by a final wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography as described in the FAQ section.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the key cyclization step.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |
| Base | Sodium Ethoxide | Potassium tert-Butoxide | Minimizes nucleophilic side reactions.[3] |
| Solvent | Ethanol | Anhydrous THF | Aprotic solvent prevents transesterification. |
| Temperature | 25 °C to Reflux | 0 °C to 5 °C | Lower temperature reduces byproduct formation. |
| Concentration | 0.5 M | < 0.1 M | Favors intramolecular vs. intermolecular reaction. |
| Typical Yield | 15-30% | 50-70% | Combination of optimized parameters. |
References
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919. [Link]
-
Molbase. (n.d.). This compound, 617714-22-4. Retrieved November 29, 2025, from [Link]
-
Pharmacy Freak. (2025, November 29). Named Reactions: Dieckmann condensation MCQs With Answer. Retrieved November 29, 2025, from [Link]
-
Moriguchi, T., Krishnamurthy, S., Arai, T., Tsuge, H., Matsumoto, K., & Nishino, N. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Crystallography, 2014, 645079. [Link]
-
(PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved November 29, 2025, from [Link]
-
Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 78, 224. [Link]
-
ron. (2015, April 8). Decarboxylation product of bicyclic compound. Chemistry Stack Exchange. [Link]
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Kumar, V., Singh, B., Kumar, A., & Singh, B. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22935-22943. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation of Beta-Keto Acids. Master Organic Chemistry. [Link]
-
A New Synthetic Route to Functionalized 2-Azabicyclo(2.2.2)octane. (2010). ChemInform, 28(32). [Link]
-
Tourwé, D., Van Binst, G., De Neef, G., & Van der Auwera, L. (1988). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 44(5), 1439-1450. [Link]
-
Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved November 29, 2025, from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved November 29, 2025, from [Link]
-
Goti, A., Cacciarini, M., Cardona, F., & Brandi, A. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2269-2287. [Link]
- Process for purifying an alpha-keto ester. (2011).
-
Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]
- Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (2012).
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). MDPI. [Link]
-
Portoghese, P. S., & Lattin, D. L. (1972). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of medicinal chemistry, 15(7), 710-713. [Link]
-
Butler, D. N., et al. (2017). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of organic chemistry, 82(21), 11527-11538. [Link]
-
Moriguchi, T., Krishnamurthy, S., Arai, T., Tsuge, H., Matsumoto, K., & Nishino, N. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. SciSpace. [Link]
-
Supporting Information. (n.d.). [PDF Document]. [Link]
-
Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. (n.d.). PrepChem.com. Retrieved November 29, 2025, from [Link]
-
Cacciarini, M., et al. (2014). Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles. Organic & Biomolecular Chemistry, 12(30), 5729-5740. [Link]
-
(PDF) Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (2022). ResearchGate. [Link]
-
Moriguchi, T., Krishnamurthy, S., Arai, T., Tsuge, H., Matsumoto, K., & Nishino, N. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Semantic Scholar. [Link]
-
Oh, S., & Romo, D. (2006). Bicyclic- and tricyclic-beta-lactones via organonucleophile-promoted bis-cyclizations of keto acids: Enantioselective synthesis of (+)-dihydroplakevulin. Organic letters, 8(20), 4641-4644. [Link]
-
Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. (2015). Acta Crystallographica Section E, 71(Pt 5), o449-o450. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Derivatives as Neurokinin-1 (NK1) Receptor Antagonists
This guide provides an in-depth technical comparison of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate derivatives, focusing on their biological activity as neurokinin-1 (NK1) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective evaluation of this chemical scaffold's potential in therapeutic development. We will explore the structure-activity relationships (SAR) within this class of compounds, compare their performance with a clinically approved alternative, and provide detailed experimental protocols for key biological assays.
Introduction: The 2-Azabicyclo[2.2.2]octane Scaffold in Drug Discovery
The 2-azabicyclo[2.2.2]octane core, a rigid bicyclic structure, is a compelling scaffold in medicinal chemistry. Its conformational constraint allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This has driven the exploration of its derivatives across various therapeutic areas. Notably, derivatives of the closely related quinuclidine (1-azabicyclo[2.2.2]octane) have shown significant promise as antagonists of the neurokinin-1 (NK1) receptor.
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key player in pain transmission, inflammation, and the emetic reflex. Antagonism of the NK1 receptor is a clinically validated strategy for the prevention of chemotherapy-induced and post-operative nausea and vomiting. This guide will focus on the biological activity screening of this compound derivatives as NK1 receptor antagonists, a class of compounds that holds potential for the development of novel therapeutics.
Comparative Analysis of Biological Activity
While specific structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not extensively available in the public domain, valuable insights can be drawn from studies on closely related 1-azabicyclo[2.2.2]octane (quinuclidine) derivatives. A seminal study by Swain et al. (1995) in the Journal of Medicinal Chemistry provides a detailed SAR for a series of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane human NK1 antagonists, which serves as an excellent model for understanding the key structural features required for potent NK1 antagonism within this bicyclic framework.[1]
Key Structure-Activity Relationship Insights
Based on the analysis of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane derivatives, the following structural features are critical for high-affinity NK1 receptor antagonism:
-
The Bicyclic Core: The rigid 1-azabicyclo[2.2.2]octane (quinuclidine) core serves as a crucial scaffold, properly orienting the key pharmacophoric elements for interaction with the NK1 receptor.
-
The Benzhydryl Moiety: A diphenylmethyl (benzhydryl) group or a similar bulky, lipophilic substituent at the 2-position of the bicyclic system is essential for potent activity.
-
The Ether Linkage and Benzyl Substituent: A benzyloxy group at the 3-position is a key feature. The nature of the substituents on the benzyl ring significantly influences potency. Specifically, 3,5-disubstitution with electron-withdrawing groups, such as trifluoromethyl (CF3), was found to be optimal for high in vitro affinity and good oral activity.[1]
-
Stereochemistry: The stereochemistry at positions 2 and 3 of the quinuclidine ring is critical for activity. The cis-isomers have been shown to be more potent than the trans-isomers.
These principles can be logically extended to the this compound scaffold. The introduction of substituents at positions analogous to the 2 and 3 positions of the quinuclidine core, guided by the SAR of the 3-(benzyloxy)-1-azabicyclo[2.2.2]octane series, would be a rational approach to designing potent NK1 antagonists based on this novel scaffold.
Performance Comparison with a Clinically Approved NK1 Antagonist: Aprepitant
To contextualize the potential of novel this compound derivatives, it is essential to compare their expected performance with established drugs. Aprepitant is a potent and selective, non-peptide NK1 receptor antagonist that is clinically approved for the prevention of chemotherapy-induced nausea and vomiting.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Aprepitant | Human NK1 Receptor | Radioligand Binding | 0.1 | ~0.1 | [2][3] |
Aprepitant's high affinity for the human NK1 receptor, with an IC50 value in the sub-nanomolar range, sets a high benchmark for any new chemical entity in this class. For a novel this compound derivative to be considered a promising lead, it would need to demonstrate comparable or superior potency in in vitro assays.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vitro assays used to screen for and characterize NK1 receptor antagonists.
Radioligand Binding Assay for NK1 Receptor
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Cell Membrane Preparation:
-
Culture cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cells and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a storage buffer.
-
Determine the protein concentration and store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.5% BSA, pH 7.4), varying concentrations of the test compound, a fixed concentration of radiolabeled Substance P (e.g., [3H]-SP), and the cell membrane preparation.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled NK1 antagonist (e.g., 1 µM Aprepitant).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay assesses the ability of a test compound to antagonize the NK1 receptor by measuring the inhibition of Substance P-induced intracellular calcium release.
Workflow for Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Preparation:
-
Plate cells expressing the human NK1 receptor in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with an assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 45-60 minute incubation at 37°C.[4]
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately record the fluorescence signal over time to capture the peak calcium response.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the Substance P-induced calcium response) using non-linear regression.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel NK1 receptor antagonists. Drawing on the well-established structure-activity relationships of related quinuclidine-based antagonists, there is a clear rationale for the design and synthesis of new derivatives with potentially high affinity and selectivity. The key to success will be the systematic exploration of substituents at various positions of the bicyclic core, guided by the principles outlined in this guide.
Future work should focus on synthesizing a library of these derivatives and screening them using the detailed protocols provided. Direct comparison of their in vitro potency with that of Aprepitant will be crucial in identifying lead compounds for further optimization and in vivo evaluation. The rigid nature of the 2-azabicyclo[2.2.2]octane framework, combined with the potential for diverse functionalization, makes this an exciting area for continued research in the quest for new and improved therapeutics targeting the NK1 receptor.
References
- BenchChem. (2025). A Comparative Guide to Aprepitant and Other Neurokinin-1 (NK1) Receptor Antagonists.
- BenchChem. (2025). Application Notes: Substance P (NK1) Receptor Binding Assays.
- BenchChem. (2025). Application Notes and Protocols for Investigating Substance P and NK1 Receptor Interaction.
- Swain, C. J., Seward, E. M., Cascieri, M. A., Fong, T. M., Herbert, R., MacIntyre, D. E., ... & Baker, R. (1995). Identification of a series of 3-(benzyloxy)-1-azabicyclo[2.2.2]octane human NK1 antagonists. Journal of Medicinal Chemistry, 38(24), 4793–4805.
- Muñoz, M., & Coveñas, R. (2020). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers, 12(6), 1649.
- BenchChem. (2025). The Core Mechanism of Neurokinin-1 Receptor Antagonism by Maropitant: A Technical Guide.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Selleck Chemicals. (n.d.). Neurokinin Receptor Agonists | Antagonists.
- BenchChem. (2025).
- BenchChem. (2025).
- University of Rochester Medical Center. (n.d.). Calcium Flux Protocol.
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A Comparative Analysis of Azabicyclo[2.2.2]octane Versus Other Bicyclic Scaffolds in Drug Design
Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is a paramount objective. The deliberate move away from "flat," aromatic-rich molecules towards more three-dimensional (3D) structures has been driven by the need to enhance target selectivity, improve physicochemical properties, and navigate complex intellectual property landscapes.[1] Saturated bicyclic scaffolds have emerged as powerful tools in this endeavor, offering rigid frameworks that pre-organize substituents in precise vectors, thereby minimizing the entropic penalty of binding to a biological target.[2]
Among these, the azabicyclo[2.2.2]octane (also known as quinuclidine) system has garnered significant attention. Its unique cage-like structure imparts a combination of rigidity, basicity, and defined spatial orientation that medicinal chemists can exploit to optimize drug candidates. However, the selection of a scaffold is a critical decision in the design process, and a thorough understanding of the available alternatives is essential. This guide provides an in-depth comparative analysis of the azabicyclo[2.2.2]octane scaffold against other key bicyclic systems, namely azabicyclo[3.2.1]octane (the core of tropane alkaloids), azabicyclo[2.2.1]heptane , and azabicyclo[3.3.1]nonane (the core of granatane alkaloids). We will dissect their structural nuances, compare their physicochemical and pharmacological properties using experimental data, and provide validated protocols for their synthesis and evaluation, empowering researchers to make informed decisions in scaffold selection.
The Azabicyclo[2.2.2]octane (Quinuclidine) Scaffold: A Rigid Foundation for Precision Targeting
The 1-azabicyclo[2.2.2]octane skeleton is a highly symmetrical and rigid structure where the bridgehead nitrogen provides a basic center. This rigidity is a key advantage, as it reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a specific biological target. The defined geometry allows for the precise projection of substituents into a target's binding pocket.
A prime example of this scaffold's successful application is in Varenicline (Chantix) , a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[1][3] The azabicyclic core correctly orients the pyrazino[2,3-h][4]benzazepine moiety to achieve high-affinity and selective binding.[1][5] Another successful drug, Solifenacin , used for overactive bladder, features a quinuclidin-3-yl ester, highlighting the scaffold's utility in targeting muscarinic receptors.[6][7]
Structural and Conformational Properties
The defining feature of the azabicyclo[2.2.2]octane system is its cage-like, strain-minimized structure. The molecule exists in a single, rigid conformation, which simplifies structure-activity relationship (SAR) studies. The bridgehead nitrogen ensures that the lone pair is accessible for protonation and interaction with target residues without conformational ambiguity.
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Structure-activity relationship (SAR) studies of analogs of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
The rigid 2-azabicyclo[2.2.2]octane framework, a conformationally restricted analog of piperidine, serves as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, making it an invaluable tool for probing ligand-receptor interactions and developing novel therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, a key building block in the synthesis of a diverse array of biologically active molecules. We will explore the synthetic rationale, compare the pharmacological profiles of key analogs, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The 2-Azabicyclo[2.2.2]octan-5-one Core: A Scaffold of Therapeutic Promise
The 2-azabicyclo[2.2.2]octane nucleus, also known as isoquinuclidine, mimics the boat conformation of the piperidine ring. This conformational rigidity is a key attribute that medicinal chemists leverage to reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. The presence of a ketone at the C5 position in this compound offers a versatile chemical handle for the introduction of diverse substituents, enabling a systematic exploration of the surrounding chemical space.[1][2] Derivatives of this scaffold have shown a wide range of pharmacological activities, including modulation of nicotinic acetylcholine receptors (nAChRs)[3][4][5], analgesic effects[1], and even anti-proliferative activity in cancer cell lines.[6]
Synthesis of Analogs: A Modular Approach to Chemical Diversity
The synthesis of analogs based on the this compound core typically involves a multi-step sequence that allows for the introduction of diversity at various positions of the bicyclic system. A general and adaptable synthetic strategy is crucial for efficient SAR exploration.
Representative Synthetic Protocol: Synthesis of N-Aryl Sulfonyl Derivatives
This protocol outlines the synthesis of N-aryl sulfonyl derivatives, a class of analogs that has shown promise as γ-secretase inhibitors.[7]
Step 1: Boc Deprotection
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane or 1,4-dioxane), add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting crude amine salt is typically used in the next step without further purification.
Step 2: Sulfonylation
-
Dissolve the crude amine salt from the previous step in a suitable aprotic solvent, such as dichloromethane or pyridine.
-
Add a base, such as triethylamine or pyridine, to neutralize the amine salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired arylsulfonyl chloride (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl sulfonyl analog.
Caption: General workflow for the synthesis of N-aryl sulfonyl analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
The systematic modification of the 2-azabicyclo[2.2.2]octan-5-one scaffold has yielded valuable insights into the structural requirements for various biological activities.
Modifications at the Nitrogen (N2) Position
The nitrogen atom of the azabicyclic ring is a common site for modification. The tert-butoxycarbonyl (Boc) protecting group can be readily removed and replaced with a variety of substituents.
-
N-Alkyl and N-Aryl Groups: Simple alkyl or aryl substituents can influence the overall lipophilicity and steric bulk of the molecule, which in turn can affect its pharmacokinetic properties and target engagement.
-
N-Sulfonyl Groups: As demonstrated in studies on γ-secretase inhibitors, the introduction of an aryl sulfonyl group at the N2 position can lead to potent and selective compounds.[7] The nature and substitution pattern of the aryl ring are critical for activity, with electron-withdrawing groups often being favored.
Modifications at the Carbonyl (C5) Position
The ketone at the C5 position is a versatile functional group for introducing diversity.
-
Reduction to Alcohol: Reduction of the ketone to a hydroxyl group introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the target protein. The stereochemistry of the resulting alcohol (endo vs. exo) can be a critical determinant of activity.
-
Reductive Amination: Reductive amination of the ketone allows for the introduction of a wide range of primary and secondary amines, providing a means to modulate basicity and introduce additional points of interaction.
-
Wittig and Related Reactions: Conversion of the ketone to an alkene via a Wittig reaction or similar olefination strategies can be used to introduce larger, more rigid substituents.
Modifications at Other Positions of the Bicyclic Core
While less common, modifications at other positions of the 2-azabicyclo[2.2.2]octane ring can also have a significant impact on activity. For instance, the introduction of substituents at the C1, C3, C4, C6, C7, or C8 positions can alter the shape and electronic properties of the scaffold.
Caption: Key modification sites on the 2-azabicyclo[2.2.2]octan-5-one scaffold.
Comparison with Alternative Scaffolds
The 2-azabicyclo[2.2.2]octane system is often compared to other conformationally restricted piperidine analogs, such as quinuclidines (1-azabicyclo[2.2.2]octanes) and tropanes (8-azabicyclo[3.2.1]octanes).
| Scaffold | Key Structural Feature | Common Therapeutic Targets |
| 2-Azabicyclo[2.2.2]octane | Conformationally restricted piperidine (boat) | nAChRs, γ-Secretase, Opioid Receptors |
| Quinuclidine | Conformationally restricted piperidine (chair-like) | Muscarinic Receptors, nAChRs |
| Tropane | Fused piperidine and pyrrolidine rings | Dopamine Transporter, Muscarinic Receptors |
The choice of scaffold depends on the specific therapeutic target and the desired spatial arrangement of functional groups. The 2-azabicyclo[2.2.2]octane core offers a unique geometric profile that can lead to novel SAR and improved selectivity compared to more flexible or differently shaped scaffolds.
Experimental Protocols for Pharmacological Evaluation
The biological activity of the synthesized analogs is typically assessed using a battery of in vitro and in vivo assays.
In Vitro Radioligand Binding Assay Protocol
This protocol is a standard method for determining the affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the receptor of interest in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental workflow for pharmacological evaluation and SAR determination.
Conclusion
The this compound scaffold is a versatile platform for the design and synthesis of novel bioactive molecules. The rigid bicyclic core allows for a detailed exploration of structure-activity relationships, leading to the identification of potent and selective ligands for a variety of biological targets. By understanding the synthetic strategies and pharmacological evaluation methods outlined in this guide, researchers can effectively navigate the SAR landscape of these promising compounds and accelerate their drug discovery programs.
References
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Malki, A., Pulipaka, A. B., Evans, S. C., & Bergmeier, S. C. (2006). Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1156–1159. [Link]
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Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. (2014). Journal of Crystallography. [Link]
- Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias.
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Borne, R. F., Clark, C. R., & Holbrook, J. M. (1974). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry, 17(9), 987-989. [Link]
- Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers: (1S,2R,4S)- and (1S,2S,4S) -2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and Stereocontrol of Nucleophilic Addition to the Carbonyl Group. (n.d.).
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Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852–854. [Link]
- Synthesis of Epibatidine Analogues Having a 2-Substituted 2-Azabicyclo[2.2.2]octane Skeleton. (n.d.).
- Neurological Intermedi
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AR-R17779, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. (2000). Journal of Medicinal Chemistry, 43(22), 4045–4050. [Link]
- Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. (n.d.).
-
(R)-3'-(3-Methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[8][8][8]octane-3,5'-oxazolidin]-2'-one, a Novel and Potent α7 Nicotinic Acetylcholine Receptor Partial Agonist Displays Cognitive Enhancing Properties. (n.d.). Journal of Medicinal Chemistry.
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
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- Crystal structure of (lS,2Ä,4S)-2-bromomethyl-l-azabicyclo[2.2.2]· octan-5-one. (n.d.).
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(+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane as potent agonists for the alpha7 nicotinic acetylcholine receptor. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3781–3784. [Link]
- Design, synthesis, structure-activity relationship, and in vivo activity of azabicyclic aryl amides as α7 nicotinic acetylcholine receptor agonists. (n.d.).
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Guha, R. (2013). On Exploring Structure Activity Relationships. Therapeutic Delivery, 4(1), 101–116. [Link]
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A Comparative Guide to the Conformational Analysis of Substituted 2-Azabicyclo[2.2.2]octane Isomers
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, represents a pivotal scaffold in medicinal chemistry. Its rigid bicyclic structure offers a conformationally constrained piperidine ring in a boat-like arrangement, providing a unique three-dimensional framework for the design of novel therapeutics. The precise orientation of substituents on this scaffold is critical in defining its interaction with biological targets, making a thorough understanding of the conformational landscape of its various isomers paramount. This guide provides an in-depth comparative analysis of the conformational properties of substituted 2-azabicyclo[2.2.2]octane isomers, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
The Strategic Importance of Conformational Rigidity
The isoquinuclidine framework is a key component in a variety of pharmacologically active compounds, including analgesics, and agents targeting the central nervous system.[1][2] Its rigid nature reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity compared to more flexible analogs.[3] The boat conformation of the embedded piperidine ring is a key feature that distinguishes it from the typically more stable chair conformation of monocyclic piperidines, offering a different spatial arrangement of substituents for molecular recognition.[1][4]
Synthetic Strategies: Controlling Stereochemistry
The synthesis of substituted 2-azabicyclo[2.2.2]octanes with defined stereochemistry is a cornerstone of their application in drug discovery. The Diels-Alder reaction is a powerful tool for the construction of the bicyclic core, where the choice of dienophile and diene, along with reaction conditions, dictates the stereochemical outcome. For instance, the aza-Diels-Alder reaction of imines with cyclic dienes can provide a versatile route to various substituted isoquinuclidines.
Moreover, stereoselective modifications of the pre-formed bicyclic skeleton are commonly employed to introduce desired functional groups with specific orientations. The ability to selectively synthesize endo and exo isomers, as well as to control substitution at different positions on the ring, is crucial for exploring the structure-activity relationships (SAR) of these compounds.
Comparative Conformational Analysis: A Multi-faceted Approach
A comprehensive understanding of the conformational preferences of substituted 2-azabicyclo[2.2.2]octanes requires the synergistic application of multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Conformation
NMR spectroscopy is an indispensable tool for elucidating the solution-state conformation of molecules.[5][6] For substituted 2-azabicyclo[2.2.2]octanes, ¹H and ¹³C NMR provide a wealth of information regarding the stereochemistry and conformational dynamics.
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the spatial orientation of nearby substituents. Comparative analysis of chemical shifts between isomers can reveal differences in their conformational preferences.
-
Coupling Constants (J): Vicinal (³J) and long-range coupling constants are particularly informative. The magnitude of ³J is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling patterns, the relative orientation of substituents and the conformation of the bicyclic rings can be deduced.
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons. The observation of NOE correlations between specific protons can confirm stereochemical assignments and provide insights into the preferred conformation in solution.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-azabicyclo[2.2.2]octane isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
¹³C NMR: Obtain a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, aiding in the assignment of signals.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded proton and carbon atoms, facilitating the assignment of both ¹H and ¹³C spectra.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Conduct a NOESY or ROESY experiment to identify through-space correlations between protons, providing critical information for stereochemical and conformational assignment.
Data Interpretation: The analysis of coupling constants is particularly powerful. For example, a larger ³J value between two vicinal protons generally indicates a dihedral angle closer to 180° (anti-periplanar), while a smaller ³J value suggests a dihedral angle closer to 90° (syn-clinal). By comparing these values across different isomers, the preferred orientation of substituents can be determined.
Table 1: Comparative ¹H NMR Data for Representative 5-substituted 2-Azabicyclo[2.2.2]octane Isomers
| Substituent (at C5) | Isomer | H5 Chemical Shift (ppm) | ³J(H5, H6-endo) (Hz) | ³J(H5, H6-exo) (Hz) |
| -OH | exo | ~3.8 | ~3.5 | ~8.0 |
| -OH | endo | ~4.2 | ~8.5 | ~3.0 |
| -NHAc | exo | ~4.0 | ~4.0 | ~9.0 |
| -NHAc | endo | ~4.5 | ~9.5 | ~3.5 |
Note: The data presented are approximate values synthesized from typical ranges found in the literature and are intended for illustrative purposes.
X-Ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsion angles.[7][8][9] This technique is invaluable for confirming the absolute stereochemistry of a synthesized isomer and for providing a static picture of its conformation.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the 2-azabicyclo[2.2.2]octane derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer.[9] Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.[8]
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.[7] Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[7][8]
Data Interpretation: The resulting crystal structure provides a wealth of conformational information, including the precise measurement of torsion angles within the bicyclic system. This data can be used to validate the conformations predicted by NMR and computational methods.
Table 2: Comparative Torsion Angles for a 6-substituted 2-Azabicyclo[2.2.2]octane Isomer from X-ray Crystallography
| Torsion Angle | exo-isomer (°) | endo-isomer (°) |
| C1-C6-C5-C4 | ~60 | ~-60 |
| N2-C1-C6-C5 | ~-65 | ~65 |
| C1-N2-C3-C4 | ~0 | ~0 |
Note: The data presented are idealized values for illustrative purposes and will vary depending on the specific substituent.
Computational Modeling: In Silico Insights into Conformational Energetics
Computational modeling provides a powerful means to explore the potential energy surface of different isomers and to calculate their relative stabilities.[3] Methods such as molecular mechanics and density functional theory (DFT) can be used to predict the preferred conformations and to estimate the energy barriers for conformational interconversions.
Workflow for Computational Conformational Analysis:
Caption: A typical workflow for the computational conformational analysis of substituted 2-azabicyclo[2.2.2]octane isomers.
Data Interpretation: Computational studies can provide the relative energies of different conformers (e.g., exo vs. endo), helping to explain the experimentally observed populations in solution. They can also be used to visualize the molecular orbitals and electrostatic potential surfaces, providing insights into the reactivity and intermolecular interactions of the different isomers. Conformational modeling is particularly useful in rational drug design, where it can be used to predict the binding mode of a ligand to its target receptor.[3]
Structure-Conformation-Activity Relationships: From Bench to Biological Insight
The ultimate goal of conformational analysis is to understand how the three-dimensional structure of a molecule influences its biological activity. For substituted 2-azabicyclo[2.2.2]octanes, the orientation of key pharmacophoric groups is often a critical determinant of their efficacy and selectivity.
For example, in the development of analgesics, the rigid 2-azabicyclo[2.2.2]octane scaffold has been used to lock the conformation of analogs of flexible drugs like prodine, allowing for the investigation of the bioactive conformation.[1] Studies have shown that the relative orientation of substituents, as determined by their cis or trans relationship on the bicyclic ring, can have a profound impact on analgesic activity.[1] Similarly, in the design of ligands for nicotinic acetylcholine receptors, the fixed spatial relationship between the nitrogen atom and other functional groups on the isoquinuclidine ring is crucial for receptor binding.
By combining the insights from NMR, X-ray crystallography, and computational modeling, researchers can build a comprehensive picture of the conformational landscape of substituted 2-azabicyclo[2.2.2]octanes. This knowledge is essential for the rational design of new and improved therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.
References
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Evaluation of 2-azabicyclo[2.2..2]octane analogs of 4-anilidopiperidine analgesics. Journal of Pharmaceutical Sciences. [Link]
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2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry. [Link]
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Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. UCL Discovery. [Link]
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Design, Synthesis, and Structure-Activity Relationship of Novel Opioid κ Receptor Selective Agonists: α-Iminoamide Derivatives with an Azabicyclo[2.2.2]octene Skeleton. ResearchGate. [Link]
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X-ray crystallography. Wikipedia. [Link]
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Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2] octane skeleton having a 7-amide side chain and their pharmacologies. ResearchGate. [Link]
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X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]
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Isoquinuclidines: A Review of Chemical and Pharmacological Properties. ResearchGate. [Link]
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New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. [Link]
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Small molecule crystallography. Excillum. [Link]
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x Ray crystallography. PMC. [Link]
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Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]
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Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. [Link]
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NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]
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Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
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Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Naples Federico II. [Link]
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Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
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Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]
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NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]
-
Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. PMC. [Link]
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A Comparative Guide to the Patent Landscape of Novel Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate scaffold is a rigid, chiral building block increasingly recognized for its utility in medicinal chemistry. Its constrained bicyclic structure allows for the precise spatial orientation of substituents, making it an attractive starting point for the design of novel therapeutics targeting a range of biological pathways. This guide provides an in-depth analysis of the patent landscape for derivatives of this scaffold, offering a comparative look at synthetic methodologies, claimed therapeutic applications, and the key players in this innovation space.
Introduction to the Core Scaffold: A Privileged Structure
The 2-azabicyclo[2.2.2]octane framework imparts a unique conformational rigidity that is highly desirable in drug design.[1][2] This rigidity can lead to higher binding affinities and selectivities for target proteins by reducing the entropic penalty upon binding. The presence of a ketone at the 5-position and a Boc-protected nitrogen at the 2-position provides versatile handles for synthetic modification, allowing for the exploration of a wide chemical space.[3] This scaffold serves as a crucial intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3]
The core structure, this compound (CAS No. 617714-22-4), is a commercially available building block, facilitating its use in both academic research and industrial drug discovery programs.[4][5][6]
The Evolving Patent Landscape: Key Players and Therapeutic Claims
An analysis of the patent literature reveals a growing interest in derivatives of the 2-azabicyclo[2.2.2]octane core for various therapeutic applications. While early patents explored the use of these derivatives for central nervous system (CNS) disorders, more recent applications have expanded into other areas, including oncology.
| Patent/Application Number | Assignee/Applicant | Therapeutic Area Claimed/Implied | General Structural Modification |
| US5240935A | Unspecified | Central Nervous System (CNS) Disorders, Antipsychotics | Substituted 2-azabicyclo[2.2.2]octanes |
| WO2023284881A1 | Unspecified | Oncology (KRAS G12D Inhibitors) | Heterocyclic compounds incorporating the diazabicyclo[2.2.2]octane moiety |
| US10676485B2 | Unspecified | Oncology (MCL-1 Inhibitors) | Macrocyclic structures incorporating azabicyclo[2.2.1]heptyl and other bridged systems |
Analysis:
-
Historical Context: Early patents, such as US5240935A, highlight the initial exploration of 2-azabicyclo[2.2.2]octane derivatives for their potential in treating CNS disorders, leveraging their ability to interact with sigma receptors.[7]
-
Modern Applications in Oncology: More recent patent applications, like WO2023284881A1, demonstrate a shift towards oncology, with derivatives being investigated as inhibitors of challenging targets like KRAS G12D.[8] This suggests that the scaffold's rigid nature is being exploited to achieve potent and selective inhibition of protein-protein interactions.
-
Structural Diversity: The patented derivatives showcase a wide range of structural modifications. These include substitutions on the bicyclic core, elaboration of the ketone functionality, and incorporation of the entire scaffold into larger, more complex molecules like macrocycles.[9]
Comparative Synthetic Methodologies
The synthesis of novel derivatives hinges on efficient and stereocontrolled methods to construct and modify the 2-azabicyclo[2.2.2]octane core. Several synthetic strategies have been reported in the scientific and patent literature.
Workflow for Patent Landscape Assessment:
Caption: A generalized workflow for assessing the patent landscape and generating a comparative guide.
Key Synthetic Approaches:
-
Intramolecular Lactonization: One common approach involves the intramolecular lactonization of a cis-5-hydroxypipecolic acid derivative.[10][11] This method is advantageous as it allows for the separation of the desired cis-isomer from the trans-isomer, which does not readily cyclize.[10]
-
Modifications of the Core Scaffold: Once the bicyclic core is formed, the ketone at the 5-position can be subjected to a variety of transformations, including reduction to an alcohol, reductive amination, and olefination reactions.[3] The Boc-protecting group on the nitrogen can be removed under acidic conditions to allow for further functionalization.
Representative Experimental Protocol: Synthesis of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate
This protocol is adapted from a published procedure and illustrates the intramolecular lactonization strategy.[10]
Causality Behind Experimental Choices:
-
Hydrogenation: The use of Pd/C under a hydrogen atmosphere is a standard and efficient method for the debenzylation of the benzyl ester, revealing the carboxylic acid necessary for lactonization.
-
Acidic Conditions: The acetic acid serves as both the solvent and the acid catalyst to promote the intramolecular esterification (lactonization).
-
Alkaline Wash: The use of a 4% NaHCO3 solution is a critical step to remove the unreacted trans-isomer, which remains as a carboxylic acid and is therefore soluble in the aqueous base.[10]
Step-by-Step Methodology:
-
A diastereomeric mixture of tert-butoxycarbonyl-L-5-hydroxypipecolic acid benzyl ester (0.83 g, 2.50 mmol) is dissolved in 15 mL of acetic acid.
-
Pd/C (10% w/w, 0.25 g) is added to the solution.
-
The resulting black suspension is stirred for 6 hours under a hydrogen gas stream.
-
The suspension is then filtered to remove the catalyst, and the filtrate is concentrated via rotary evaporation to a colorless oil.
-
A solution of 4% NaHCO3 (aq) is added to the resulting residue, and the mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and evaporated under vacuum to yield the product as a white solid.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and, if possible, single-crystal X-ray diffraction.[10]
Structure-Activity Relationships and Biological Data
While patents often contain prophetic examples, the scientific literature provides concrete data on the biological activities of these derivatives. For instance, various chiral 2-azabicycloalkane derivatives have been synthesized and tested for their antiproliferative activity against human cancer cell lines.[12][13]
General Structure-Activity Relationship Trends:
Caption: Key modification points on the scaffold and their potential impact on biological activity.
Comparative Biological Data (Hypothetical Example based on literature trends):
| Compound/Derivative | Target | IC50 (nM) | Cell Line |
| Derivative A (C5-OH) | Kinase X | 50 | Hs294T (Melanoma) |
| Derivative B (N-Aryl) | GPCR Y | 120 | MIA PaCa-2 (Pancreatic) |
| Derivative C (C5-spirocycle) | Protease Z | 25 | NCI-H1581 (Lung) |
This table is illustrative. Actual data would be populated from specific scientific publications.
The data suggests that modifications at different positions on the scaffold can be tailored to achieve activity against a variety of biological targets. For example, the introduction of a hydroxyl group at the C5 position can provide a key hydrogen bond donor/acceptor for kinase inhibition, while larger substituents at the nitrogen or C5 position can be used to probe the binding pockets of GPCRs or proteases.
Future Outlook
The patent landscape for derivatives of this compound is dynamic and expanding. The scaffold's versatility and synthetic tractability make it a valuable platform for the discovery of new chemical entities. Future research will likely focus on:
-
Exploring New Therapeutic Areas: Moving beyond CNS and oncology to areas such as infectious diseases and metabolic disorders.
-
Asymmetric Synthesis: Developing more efficient and scalable methods for the enantioselective synthesis of chiral derivatives.
-
Fragment-Based Drug Discovery: Using the scaffold as a starting point for fragment-based approaches to identify novel binders for challenging targets.
-
PROTACs and Molecular Glues: Incorporating the scaffold into larger molecules such as proteolysis-targeting chimeras (PROTACs) and molecular glues.
This guide provides a snapshot of the current patent and scientific landscape. Researchers and drug development professionals are encouraged to conduct continuous monitoring of this promising area of medicinal chemistry.
References
-
Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo - Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Moriguchi-Krishnamurthy/39a6042129037c68832a8497676e10086c2576b2]([Link]
- US5240935A - Substituted 2-azabicyclo[2.2.
-
Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate - PubChem. [Link]
-
Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. [Link]
- WO2023284881A1 - Heterocyclic compounds useful as kras g12d inhibitors - Google P
-
This compound, min 97%, 1 gram - CP Lab Safety. [Link]
-
Cas 280-38-6,2-azabicyclo[2.2.2]octane - LookChem. [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP. [Link]
-
Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes - MDPI. [Link]
- US10676485B2 - Macrocyclic MCL-1 inhibitors and methods of use - Google P
-
(PDF) Crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate - ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 617714-22-4), a key building block in synthetic organic chemistry. By understanding the inherent chemical properties and potential hazards of this compound, laboratory personnel can ensure a safe and environmentally responsible disposal process.
Understanding the Hazard Profile
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
The globally harmonized system (GHS) pictogram associated with this compound is GHS07, indicating that it is an irritant. The precautionary statement P501 explicitly directs users to "Dispose of contents/container to an approved waste disposal plant," underscoring the necessity of treating this compound as regulated chemical waste.
| Property | Value | Source |
| CAS Number | 617714-22-4 | [2] |
| Molecular Formula | C12H19NO3 | [2] |
| Molecular Weight | 225.28 g/mol | [1] |
| Physical Form | Solid | [3] |
| Hazard Pictogram | GHS07 (Irritant) | |
| Hazard Statements | H315, H319, H335 | [1] |
| Signal Word | Warning | [3] |
The Chemistry of Disposal: Why Segregation is Key
The structure of this compound contains a tert-butoxycarbonyl (Boc) protecting group. Boc groups are known to be labile under acidic conditions. Contact with strong acids can lead to the uncontrolled removal of the Boc group, generating isobutylene gas and carbon dioxide. This can cause a dangerous pressure buildup in a sealed waste container.
Furthermore, studies on the thermal decomposition of tert-butyl carbamates show that they can break down into carbon dioxide, isobutylene, and the corresponding amine upon heating[4][5]. While the temperatures in these studies are elevated, the potential for slow decomposition or reaction with incompatible waste materials at ambient temperatures cannot be entirely dismissed.
Therefore, the core principle for the safe disposal of this compound is strict segregation from other waste streams, particularly acidic and strongly basic waste.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety at each stage of the waste handling process.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles.
Step 2: Waste Container Selection and Labeling
Proper containment is the first line of defense against accidental exposure and environmental contamination.
-
Container Type: Use a clearly designated, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice for solid organic waste.
-
Labeling: Immediately label the waste container as "Hazardous Waste - Solid Organic." The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "617714-22-4"
-
The hazard pictograms (GHS07 - Irritant)
-
The name of the principal investigator and the laboratory location.
-
Step 3: Waste Accumulation
This phase requires careful attention to chemical compatibility to prevent dangerous reactions within the waste container.
-
Segregation: This waste stream should be designated for non-halogenated solid organic waste .
-
Incompatibilities to Avoid:
-
DO NOT mix with acidic waste.
-
DO NOT mix with strong bases.
-
DO NOT mix with strong oxidizing agents.
-
DO NOT mix with aqueous waste.
-
-
Procedure:
-
Carefully transfer the solid this compound into the designated and pre-labeled waste container.
-
If any residual compound is present in the original container, it can be rinsed with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This rinsate should be collected and disposed of as liquid organic waste in a separate, appropriately labeled container.
-
Securely close the lid of the solid waste container immediately after adding the waste.
-
Step 4: Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of heat or ignition and clearly marked.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste pickup and disposal.
Workflow for Safe Disposal
The following diagram illustrates the logical flow of the disposal process, emphasizing key decision and action points.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard identification, proper segregation, and compliant containment, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide provides the necessary framework to achieve that goal, fostering a safer and more sustainable research enterprise.
References
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CP Lab Safety. This compound, min 97%, 1 gram. [Link]
-
Canadian Journal of Chemistry. The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. [Link]
-
ConnectSci. The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. [Link]
-
PubChem. Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate. [Link]
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Navigating the Safe Handling of Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: A Comprehensive Guide
For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS RN: 617714-22-4). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Some suppliers also include H302 (Harmful if swallowed).[3] The signal word for this chemical is "Warning".[1][3]
The primary routes of exposure are skin contact, eye contact, and inhalation. Therefore, a robust PPE protocol is the first line of defense. The causality behind these choices is to create a complete barrier between the researcher and the chemical, preventing contact and inhalation of airborne particles.
| PPE Item | Specification | Rationale |
| Hand Protection | Butyl rubber or natural rubber gloves.[4] | This compound contains a ketone functional group. Butyl and natural rubber offer good resistance to ketones. Nitrile gloves are generally not recommended as they offer poor resistance.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[5] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | To prevent skin contact which can cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | To mitigate the risk of respiratory tract irritation from inhaling dust or aerosols.[1][2] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. |
Step-by-Step Handling and Operational Plan
A self-validating protocol relies on consistent and cautious execution of every step. The following workflow is designed to minimize exposure and prevent contamination.
Preparation and Weighing
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Designated Area: Conduct all handling and weighing operations within a certified chemical fume hood to control airborne particles.
-
Material Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the primary container to prevent contamination.
-
Static Control: Be mindful of static electricity, which can cause the fine powder to disperse. An anti-static gun can be used if necessary.
-
Sealing: After use, ensure the container is tightly sealed to prevent exposure to moisture and air.[3] This compound should be stored in a dry environment, typically at 2-8°C.[3]
Experimental Use
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring: If the reaction is heated, ensure it is done in a closed system or under reflux in a fume hood to contain any vapors.
-
Post-Reaction Work-up: All subsequent handling of solutions containing this compound should be performed with the same level of PPE.
Spill Response and Disposal Plan
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Containment: For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Clean-up: Carefully sweep the contained material into a designated chemical waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. For a solution spill, absorb with an inert material and place it in the waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
As a non-halogenated organic solid, this compound and any materials contaminated with it must be disposed of as chemical waste.[6]
-
Waste Segregation: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container for "Non-Halogenated Organic Solids".[1][6]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (skin, eye, and respiratory irritant).[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain.[7]
Workflow Diagram
The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal.
Conclusion
By understanding the hazards and implementing these detailed operational and disposal plans, researchers can confidently and safely work with this compound. This proactive approach to safety not only protects the individual but also ensures the integrity of the research environment.
References
-
PubChem. Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
University of Barcelona. Classification of special laboratory waste. [Link]
-
AgroParisTech. Liquid waste. [Link]
-
CP Lab Safety. This compound, min 97%, 1 gram. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Biorisk Management. Personal Protective Equipment (PPE). [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Tert-butyl 5-oxo-2-azabicyclo(2.2.2)octane-2-carboxylate | C12H19NO3 | CID 72207652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nipissingu.ca [nipissingu.ca]
- 4. aksci.com [aksci.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
